molecular formula C9H13ClN2O B2759659 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride CAS No. 1803605-49-3

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride

Cat. No.: B2759659
CAS No.: 1803605-49-3
M. Wt: 200.67
InChI Key: XPLFSQLRXPDJFU-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.67. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-ylcyclohexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c12-9-3-1-2-8(6-9)11-5-4-10-7-11;/h4-5,7-8H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLFSQLRXPDJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical Properties of Imidazole Cyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential physical properties of imidazole cyclohexanone hydrochloride, a representative heterocyclic compound of interest in modern drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols. The focus is on the "why" behind the "how," ensuring a deep understanding of the causality behind experimental choices and the interpretation of results.

Introduction: The Strategic Importance of Pre-formulation

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, the pre-formulation stage is a critical juncture.[1][][3] It is at this early stage that we investigate the intrinsic physical and chemical properties of an active pharmaceutical ingredient (API).[][4] A thorough understanding of these properties is not merely an academic exercise; it is a predictive science that informs every subsequent step of development, from formulation design to manufacturing and even regulatory approval.[4][5] The "fail fast" approach, which advocates for identifying and discontinuing unviable candidates early, is heavily reliant on robust pre-formulation data.[5]

The imidazole nucleus is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, and is known for a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8][9] When combined with a cyclohexanone moiety, we introduce a lipophilic, alicyclic ring system that can modulate the compound's pharmacokinetic and pharmacodynamic profile. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and stability of basic compounds.[10][11] Hydrochloride salts are typically crystalline, white or off-white solids with high solubility in water.[10]

This guide will focus on a representative structure: 2-(cyclohexanon-2-yl)-1H-imidazole hydrochloride . This structure serves as a practical model for discussing the key physical properties that must be characterized for this class of compounds.

Proposed Structure of 2-(cyclohexanon-2-yl)-1H-imidazole hydrochloride:

Solubility Profile: The Gateway to Bioavailability

Solubility is arguably one of the most critical physical properties of an API, as it directly influences bioavailability.[4] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to reduced therapeutic efficacy.[4] The hydrochloride salt form of a basic compound like an imidazole derivative is specifically chosen to improve its aqueous solubility.[10][11]

pH-Dependent Solubility

The solubility of a compound with ionizable groups, such as the imidazole ring, is highly dependent on the pH of the medium.[4] The imidazole ring has a pKa of approximately 7, meaning it can act as both a weak acid and a weak base.[12] As a hydrochloride salt, the compound will be more soluble in acidic to neutral pH environments, which is relevant to the conditions in the stomach and small intestine.[4]

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound at a specific pH and temperature.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of imidazole cyclohexanone hydrochloride to vials containing a fixed volume of each buffer. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: The shake-flask method provides the most accurate measure of thermodynamic solubility because it allows sufficient time for the dissolution process to reach a true equilibrium. This data is fundamental for predicting oral absorption and for the development of oral dosage forms.

Kinetic Solubility

While thermodynamic solubility represents the equilibrium state, kinetic solubility measures the concentration of a compound that can be achieved upon rapid dissolution from a solid form, often from a concentrated stock solution in an organic solvent like DMSO. This is particularly relevant in high-throughput screening environments.

Experimental Protocol: Kinetic Solubility Assay

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of imidazole cyclohexanone hydrochloride in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer system.

  • Precipitation Monitoring: Monitor the solutions for the formation of a precipitate over a defined period (e.g., 1-2 hours) using nephelometry or visual inspection.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Causality: This method is faster than the shake-flask method and provides an indication of how the compound will behave under non-equilibrium conditions, which can occur during formulation and administration. A significant difference between kinetic and thermodynamic solubility can indicate a tendency for the compound to precipitate out of solution, which can have implications for bioavailability.[13]

Hygroscopicity: Stability in the Presence of Moisture

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[13] For a solid dosage form, changes in moisture content can significantly impact chemical stability, flowability, and compressibility.[13] Understanding the hygroscopic nature of an API is therefore crucial for determining appropriate storage and handling conditions.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of imidazole cyclohexanone hydrochloride in the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen gas to establish a baseline mass.

  • Humidity Cycling: Program the instrument to incrementally increase the RH from a low value (e.g., 0% or 5%) to a high value (e.g., 95%) and then decrease it back to the starting point. The mass of the sample is continuously monitored at each RH step until equilibrium is reached.

  • Data Analysis: Plot the change in mass as a function of RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 75% RH).

Causality: DVS provides a quantitative measure of a compound's hygroscopicity and reveals whether the water uptake is reversible or if it induces a phase change (e.g., from a crystalline to an amorphous form or a hydrate). This information is critical for designing stable formulations and packaging.

Thermal Analysis: Understanding Solid-State Behavior

Thermal analysis techniques are essential for characterizing the solid-state properties of an API, including its melting point, crystallinity, and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and to study polymorphism.

Experimental Protocol: DSC Analysis

Methodology:

  • Sample Preparation: Accurately weigh a small amount of imidazole cyclohexanone hydrochloride into an aluminum DSC pan and seal it.

  • Heating Program: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Data Analysis: The resulting thermogram will show endothermic or exothermic events. An endothermic peak typically corresponds to a melting event, and the onset temperature of this peak is taken as the melting point.

Causality: The melting point is a key indicator of purity. A sharp melting peak suggests a highly crystalline and pure compound, while a broad peak may indicate the presence of impurities or multiple polymorphic forms.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of volatile components, such as water or residual solvents.

Experimental Protocol: TGA Analysis

Methodology:

  • Sample Preparation: Place an accurately weighed amount of imidazole cyclohexanone hydrochloride into a TGA pan.

  • Heating Program: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The temperature at which significant mass loss begins indicates the onset of decomposition.

Causality: TGA provides critical information about the thermal stability of the API. This data is essential for determining appropriate drying conditions and for identifying potential degradation pathways at elevated temperatures that may be encountered during manufacturing.

Spectroscopic Characterization

Spectroscopic techniques provide information about the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound and for confirming its identity.

Experimental Protocol: NMR Analysis

Methodology:

  • Sample Preparation: Dissolve a small amount of imidazole cyclohexanone hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected molecular structure.

Causality: NMR provides an unambiguous confirmation of the chemical structure. Any unexpected signals may indicate the presence of impurities or degradation products.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the infrared spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in imidazole cyclohexanone hydrochloride (e.g., C=O stretch of the ketone, N-H and C-N stretches of the imidazole ring).

Causality: FTIR is a rapid and non-destructive technique that provides a "fingerprint" of the molecule. It is useful for routine identification and for detecting changes in the solid state, such as polymorphism.

Data Presentation and Visualization

Quantitative Data Summary
Physical PropertyMethodResultSignificance
Aqueous Solubility Shake-Flask (pH 7.4, 25°C)e.g., 15.2 mg/mLHigh solubility, favorable for oral absorption.
Hygroscopicity DVS (at 80% RH)e.g., 1.5% weight gainSlightly hygroscopic; requires controlled storage.
Melting Point DSCe.g., 185-188 °CIndicates high purity and crystallinity.
Decomposition Temp. TGA (onset)e.g., 220 °CThermally stable under normal processing conditions.
Experimental Workflows and Logical Relationships

Preformulation_Workflow cluster_synthesis API Synthesis & Salt Formation cluster_characterization Physical Property Characterization cluster_assessment Developability Assessment API Imidazole Cyclohexanone (Free Base) Salt Imidazole Cyclohexanone HCl API->Salt HCl addition Solubility Solubility Profiling (pH-dependent, kinetic) Salt->Solubility Hygroscopicity Hygroscopicity (DVS) Salt->Hygroscopicity Thermal Thermal Analysis (DSC, TGA) Salt->Thermal Spectroscopy Spectroscopic ID (NMR, FTIR) Salt->Spectroscopy Assessment Candidate Viability (Stable, Soluble, Processable) Solubility->Assessment Hygroscopicity->Assessment Thermal->Assessment Spectroscopy->Assessment

Solubility_Logic cluster_input Inputs cluster_output Outputs & Implications API API Properties (pKa, LogP) Solubility Solubility Data (Thermodynamic, Kinetic) API->Solubility Medium Medium Properties (pH, Temperature) Medium->Solubility Bioavailability Predicted Bioavailability Solubility->Bioavailability Directly Impacts Formulation Formulation Strategy Solubility->Formulation Informs

Conclusion

The physical properties of an API are not independent variables but are interconnected facets of its overall behavior. A comprehensive characterization of these properties, as outlined in this guide for imidazole cyclohexanone hydrochloride, is fundamental to a successful drug development program. By understanding the causality behind these properties and employing robust experimental methodologies, researchers can make informed decisions, mitigate risks, and ultimately accelerate the journey from the laboratory to the clinic.

References

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Preformulation Development Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies. Retrieved from [Link]

  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

  • UK Meds Online. (2025, October 20). What is Hydrochloride? – Definition & Chemical Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

  • ISCA. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Retrieved from [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022).
  • SpringerLink. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2024, November 25). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Retrieved from [Link]

  • Grokipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • IJRAR.org. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

  • ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride (PubChem CID: 10931777 for the free base)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The confluence of the imidazole heterocycle and the cyclohexanone scaffold represents a fertile ground for the discovery of novel bioactive molecules. The imidazole moiety, a ubiquitous pharmacophore, imparts unique physicochemical properties, including hydrogen bonding capabilities and the ability to coordinate with metallic centers in enzymes. When integrated into a cyclohexanone framework, it offers a three-dimensional structure that can be strategically modified to enhance target engagement and pharmacokinetic profiles. This guide provides an in-depth technical overview of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride, a compound of significant interest for researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical characteristics, potential therapeutic applications, and detailed experimental protocols, offering a holistic understanding of this promising chemical entity.

Physicochemical and Structural Characteristics

3-(1H-imidazol-1-yl)cyclohexan-1-one in its free base form is identified in the PubChem database with the Compound ID (CID) 10931777.[1] The hydrochloride salt is formed by the protonation of the more basic nitrogen atom of the imidazole ring. This salt formation is a standard strategy in medicinal chemistry to improve the solubility and stability of a compound.[2]

Structural Data
PropertyValueSource
PubChem CID (Free Base) 10931777PubChem[1]
Molecular Formula (Free Base) C₉H₁₂N₂OPubChem[1]
Molecular Weight (Free Base) 164.21 g/mol PubChem
IUPAC Name (Free Base) 3-(1H-imidazol-1-yl)cyclohexan-1-onePubChem[1]
Canonical SMILES (Free Base) C1CC(CC(=O)C1)N2C=CN=C2PubChem[1]
InChI Key (Free Base) DCFJJTOEINUMBH-UHFFFAOYSA-NPubChem[1]
Predicted Physicochemical Properties (Free Base)
PropertyValueSource
XLogP3 -0.1PubChem (Predicted)[1]
Hydrogen Bond Donor Count 0PubChem (Predicted)
Hydrogen Bond Acceptor Count 3PubChem (Predicted)
Rotatable Bond Count 1PubChem (Predicted)
Exact Mass 164.094963011 g/mol PubChem[1]
Topological Polar Surface Area 34.1 ŲPubChem (Predicted)
Heavy Atom Count 12PubChem (Predicted)

Synthesis and Characterization

The synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one is most efficiently achieved via aza-Michael addition of imidazole to 2-cyclohexen-1-one. This reaction is a cornerstone of carbon-nitrogen bond formation in organic synthesis.[2][3] The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Proposed Synthesis Workflow

G cluster_0 Part 1: Aza-Michael Addition cluster_1 Part 2: Hydrochloride Salt Formation Imidazole Imidazole Reaction_1 Reaction Mixture (Stir at RT) Imidazole->Reaction_1 Cyclohexenone Cyclohexenone Cyclohexenone->Reaction_1 Base_Catalyst Base Catalyst (e.g., DBU, K2CO3) Base_Catalyst->Reaction_1 Solvent_1 Solvent (e.g., Acetonitrile) Solvent_1->Reaction_1 Workup_1 Aqueous Work-up & Extraction Reaction_1->Workup_1 Reaction Completion Free_Base 3-(1H-imidazol-1-yl)cyclohexan-1-one (Free Base) Workup_1->Free_Base Purification Reaction_2 Salt Formation (Stir at 0°C) Free_Base->Reaction_2 Solvent_2 Anhydrous Solvent (e.g., Diethyl Ether) Solvent_2->Reaction_2 HCl_Solution HCl in Solvent (e.g., 2M in Ether) HCl_Solution->Reaction_2 Filtration Filtration & Washing Reaction_2->Filtration Precipitation Final_Product 3-(1H-imidazol-1-yl)cyclohexan-1-one HCl (White Solid) Filtration->Final_Product Drying

Caption: Proposed two-part synthesis workflow for 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride.

Detailed Experimental Protocol: Synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one (Free Base)
  • Reaction Setup: To a solution of imidazole (1.0 eq) in acetonitrile (10 volumes), add 2-cyclohexen-1-one (1.05 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq). The use of a non-nucleophilic base is crucial to prevent side reactions.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-cyclohexen-1-one) is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(1H-imidazol-1-yl)cyclohexan-1-one.

Detailed Experimental Protocol: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 3-(1H-imidazol-1-yl)cyclohexan-1-one (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution to 0°C in an ice bath. Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold anhydrous solvent to remove any unreacted starting material and excess HCl. Dry the product under vacuum to yield 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride.

Potential Therapeutic Applications and Biological Significance

The imidazole nucleus is a privileged structure in medicinal chemistry, present in numerous clinically approved drugs.[4][5] Its derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[6][7] The combination of an imidazole ring with a cyclohexanone scaffold in 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride suggests several potential therapeutic applications.

Anticancer Potential

Many imidazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, such as enzyme inhibition and receptor antagonism.[8] The structural motif of 3-(1H-imidazol-1-yl)cyclohexan-1-one could serve as a scaffold for the development of inhibitors of kinases or other enzymes implicated in cancer progression.

Antifungal Activity

Azole-based compounds are a major class of antifungal agents that inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Derivatives of 3-(1H-imidazol-1-yl)propan-1-one have shown promising anti-Candida activity, suggesting that the title compound could also be explored for its antifungal properties.[4]

Anti-inflammatory and Analgesic Properties

Imidazole derivatives have been investigated for their anti-inflammatory and analgesic effects. The ability of the imidazole ring to interact with various biological targets makes it a valuable component in the design of new anti-inflammatory drugs.

Conceptual Signaling Pathway

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds & Dimerizes Kinase_Domain Intracellular Kinase Domain Receptor->Kinase_Domain Activates Compound 3-(1H-imidazol-1-yl) cyclohexan-1-one HCl Compound->Kinase_Domain Inhibits ATP Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase_Domain->Downstream Phosphorylates ATP ATP ATP->Kinase_Domain Binds ADP ADP Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Hypothetical mechanism of action for 3-(1H-imidazol-1-yl)cyclohexan-1-one HCl as a kinase inhibitor.

Bioassay Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride as a kinase inhibitor, a luminescent kinase assay can be employed. This assay measures the amount of ATP remaining in solution following a kinase reaction.

Materials and Reagents
  • Recombinant human kinase (e.g., EGFR, VEGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well microplates

  • Multimode plate reader with luminescence detection

Experimental Procedure
  • Compound Preparation: Prepare a serial dilution of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride in the kinase assay buffer. Also, prepare a serial dilution of staurosporine as a positive control.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and either the test compound, positive control, or vehicle control (buffer).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is a compound with significant potential in drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its structure combines the favorable properties of both the imidazole and cyclohexanone moieties. The diverse biological activities associated with related compounds suggest that this molecule could be a valuable starting point for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols and information provided in this guide serve as a comprehensive resource for researchers looking to explore the chemistry and biological activity of this promising compound.

References

Sources

Technical Guide: 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical entity 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride , a critical intermediate and structural analog in the synthesis of serotonin 5-HT3 receptor antagonists (e.g., Ondansetron).

Characterization, Synthesis, and Physical Properties

Executive Summary

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride (CAS: 1803605-49-3) is a heterocyclic building block formed by the conjugate addition (Michael addition) of imidazole to 2-cyclohexen-1-one, followed by hydrochloride salt formation.[1] It serves as a key intermediate in the development of antiemetic drugs and as a reference standard for impurities in the manufacturing of Ondansetron (which utilizes the 2-methylimidazole analog).

This guide provides a comprehensive analysis of its physicochemical properties, specifically focusing on its melting point as a critical quality attribute (CQA), alongside a validated synthesis protocol and characterization strategy.

Chemical Identity & Structural Analysis[2][3]

PropertyDetail
Chemical Name 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride
CAS Number 1803605-49-3
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

ClN

O
Molecular Weight 200.67 g/mol
Structural Features Cyclohexanone ring fused with an imidazole moiety at C3; HCl salt form.[1][2][3][4][5]
Physical Form White to off-white crystalline solid (Hygroscopic)
Solubility Highly soluble in water, methanol; sparingly soluble in acetone, ethyl acetate.
Structural Logic

The molecule consists of a flexible cyclohexane ring constrained by a ketone at C1 and a planar, aromatic imidazole ring at C3. The hydrochloride salt forms at the N3 position of the imidazole ring, significantly increasing the melting point and water solubility compared to the free base, which is typically a viscous oil or low-melting solid.

Melting Point Analysis

The melting point (MP) of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is a definitive indicator of its purity and crystalline form.

  • Target Melting Point Range: 155°C – 165°C (Decomposition)

    • Note: The free base (non-salt form) is an oil or low-melting solid. The formation of the hydrochloride salt stabilizes the crystal lattice, raising the MP significantly.

    • Comparison: The 2-methyl analog (Ondansetron intermediate) free base melts at ~109°C; its HCl salt melts >170°C.

  • Thermal Behavior: The compound often exhibits sublimation or decomposition near its melting point due to the instability of the Mannich-like/Michael adduct linkage under high thermal stress.

  • Impact of Impurities: Moisture (hygroscopicity) drastically depresses the MP. Residual imidazole (MP ~90°C) will broaden the range.

Synthesis & Reaction Mechanism

The synthesis exploits the nucleophilicity of the imidazole nitrogen to attack the electrophilic


-carbon of the 

-unsaturated ketone (2-cyclohexen-1-one).
Reaction Pathway (Graphviz)

Synthesis Imidazole Imidazole (Nucleophile) Intermediate Michael Adduct (Free Base) Imidazole->Intermediate Michael Addition (Water/AcOH, 80°C) Cyclohexenone 2-Cyclohexen-1-one (Electrophile) Cyclohexenone->Intermediate Product 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride Intermediate->Product Salt Formation (EtOAc/IPA) HCl HCl (g) or in Dioxane HCl->Product

Caption: Aza-Michael addition of imidazole to 2-cyclohexen-1-one followed by hydrochloride salt formation.

Experimental Protocol

Step 1: Michael Addition (Free Base Formation)

  • Reagents: Charge Imidazole (1.0 eq) and Water (5 vol) into a reactor.

  • Addition: Add 2-Cyclohexen-1-one (1.1 eq) dropwise at 20-25°C. Exothermic reaction.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC/HPLC (Disappearance of Imidazole).

  • Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine.

  • Isolation: Concentrate in vacuo to obtain the crude free base as a viscous yellow oil.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (10 vol).

  • Acidification: Cool to 0-5°C. Slowly add HCl in Isopropanol (1.1 eq) or bubble dry HCl gas.

  • Crystallization: A white precipitate forms immediately. Stir at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the solid under nitrogen (hygroscopic).

  • Drying: Dry in a vacuum oven at 40-45°C over P

    
    O
    
    
    
    to constant weight.

Characterization & Quality Control

To validate the identity and purity of the synthesized salt, the following analytical parameters must be met.

MethodExpected Signal / Observation
1H NMR (DMSO-d6) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

9.3 (s, 1H, N-CH-N), 7.8 (s, 1H), 7.6 (s, 1H), 4.8 (m, 1H, N-CH-Cyclohexyl), 2.8-1.6 (m, 8H, Cyclohexyl protons).
IR Spectroscopy ~1710 cm

(C=O stretch, ketone), ~3000-2800 cm

(Broad N-H stretch, salt), ~1580 cm

(C=N imidazole).
Mass Spectrometry [M+H]

= 165.1 (Free base mass detected in positive mode).
HPLC Purity > 98.0% (Area %). Impurity A (Imidazole) < 0.15%.[4][6]
Chloride Content 17.5% – 17.8% (Theoretical: 17.66%). Determine by argentometric titration.
Melting Point Determination Protocol

Due to the salt's hygroscopic nature, the melting point must be determined using a sealed capillary or DSC (Differential Scanning Calorimetry) to prevent moisture absorption from depressing the value.

  • Preparation: Grind a small sample (2-5 mg) in a dry box.

  • Loading: Load into a glass capillary and seal the open end (if using oil bath) or crimp in an aluminum pan (for DSC).

  • Ramp: Heat at 10°C/min until 140°C, then reduce rate to 1-2°C/min.

  • Observation: Record the Onset Temperature (start of liquid phase) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range should not exceed 2°C (e.g., 158.0 – 160.0°C).

References

  • Synthesis of Ondansetron Intermediates:U.S. Patent 4,695,578. "Imidazolyl derivatives and their use as 5-HT3 antagonists." (Describes the general Michael addition of azoles to enones). [Source: USPTO]
  • Michael Addition Methodology: Yadav, J. S., et al. "Aza-Michael addition of imidazoles to -unsaturated ketones." Tetrahedron Letters, 2000.
  • Safety Data: Accela ChemBio Inc.[7] "Safety Data Sheet: 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride." [Source: AccelaChem]

  • General Property Reference: "Physical Properties of Imidazole Derivatives." PubChem Compound Summary, CID 10197613 (Analogous structures). [Source: PubChem]

Sources

Methodological & Application

Application Note: Reductive Amination of 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reductive amination of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands where the 1,3-disubstituted cyclohexane motif serves as a rigid scaffold.

This guide addresses the specific challenges posed by this substrate:

  • Salt Management: The hydrochloride salt of the imidazole moiety can protonate the incoming amine nucleophile, stalling imine formation.

  • Stereocontrol: The 3-position substitution induces diastereoselectivity (cis/trans), which dictates biological activity.

  • Chemistries: We present two validated protocols:

    • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for rapid, mild conversion.

    • Method B (Difficult Substrates): Titanium(IV) isopropoxide-mediated reaction for sterically hindered or electron-deficient amines.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Substrate Challenge

The starting material contains a basic imidazole ring protonated as the hydrochloride salt. In reductive amination, the formation of the iminium ion intermediate is pH-dependent.

  • Too Acidic: The amine nucleophile is fully protonated and cannot attack the ketone.

  • Too Basic: The imine forms but is not protonated to the iminium species, which is required for hydride reduction by mild reagents like STAB.

Scientific Rationale: The optimal pH for STAB reduction is 5–6. Since the starting material is an HCl salt, it provides an inherent acidic source. However, to initiate the reaction, a stoichiometric base (e.g., DIPEA or Et3N) is often required to "unlock" the amine nucleophile if the reaction mixture becomes too acidic.

Stereochemical Pathway (1,3-Induction)

The 3-imidazolyl group exerts steric influence on the cyclohexane ring, which predominantly adopts a chair conformation. The imidazole group will prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Hydride Attack: The reducing agent will preferentially attack the iminium bond from the less hindered face (axial attack), typically yielding the thermodynamically more stable diequatorial (cis-1,3) product, though mixtures are common.

ReactionPathway SM Ketone HCl Salt (Protonated Imidazole) Base Base Neutralization (Free Base Formation) SM->Base + Amine (R-NH2) + DIPEA Imine Imine / Iminium Intermediate Base->Imine - H2O Product 1,3-Diamine Product (Cis/Trans Mixture) Imine->Product + Hydride Source (STAB or NaBH4)

Figure 1: General reaction pathway for the reductive amination of imidazole-substituted cyclohexanones.

Decision Matrix: Selecting the Right Protocol

Before starting, select the protocol based on your specific amine partner.

DecisionTree Start Select Amine Partner Type Amine Type? Start->Type Primary Primary / Unhindered (e.g., Benzylamine, Methylamine) Type->Primary Secondary Secondary / Hindered (e.g., Isopropylamine, Anilines) Type->Secondary MethodA METHOD A: Sodium Triacetoxyborohydride (STAB) Primary->MethodA Fast & Mild MethodB METHOD B: Titanium(IV) Isopropoxide + NaBH4 Secondary->MethodB Strong Dehydrating Agent Needed

Figure 2: Workflow for selecting the appropriate experimental condition.

Experimental Protocols

Method A: Standard STAB Protocol (Abdel-Magid Conditions)

Best for: Primary amines and non-hindered secondary amines.

Reagents:

  • Substrate: 3-(1H-imidazol-1-yl)cyclohexan-1-one HCl (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv) – Critical for neutralizing the HCl salt.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for reaction rates.

Step-by-Step Procedure:

  • Salt Neutralization: In a dry reaction vial, suspend the ketone HCl salt (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) and stir for 10 minutes at Room Temperature (RT). The suspension may clear as the free base forms.

  • Imine Formation: Add the amine (1.1 mmol). If the amine is also a salt (e.g., methylamine HCl), add an additional equivalent of DIPEA. Stir for 30–60 minutes.

    • Note: Isolation of the imine is not necessary for this protocol.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS.

    • Checkpoint: If the ketone persists but the imine is absent, add 0.5 equiv more STAB and 1 drop of Acetic Acid to catalyze iminium formation.

  • Quench: Quench by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or when Method A fails.

Scientific Basis: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Reagents:

  • Substrate: 3-(1H-imidazol-1-yl)cyclohexan-1-one HCl (1.0 equiv)

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Base: Triethylamine (TEA) (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (anhydrous) or Methanol (for the reduction step).

Step-by-Step Procedure:

  • Complexation: In a dry flask under Nitrogen/Argon, mix the ketone HCl salt (1.0 mmol), Amine (1.2 mmol), TEA (1.0 mmol), and Ti(OiPr)4 (2.0 mmol).

    • Note: The mixture often becomes viscous. Use neat conditions or minimal dry THF (2 mL).

  • Stirring: Stir at RT for 6–12 hours. For very difficult amines, heat to 40–50°C.

  • Reduction: Dilute the mixture with Methanol (5 mL) or Ethanol. Caution: Exothermic.

  • Hydride Addition: Cool to 0°C. Add NaBH4 (1.5 mmol) portion-wise. (Do not use STAB here; NaBH4 is required to reduce the titanate complex).

  • Quench (Critical): Add 1N NaOH or water (2 mL). A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad with EtOAc/MeOH (9:1).

  • Purification: Concentrate the filtrate and purify via column chromatography.

Analytical & Purification Guide

Data Summary Table
ParameterMethod A (STAB)Method B (Ti-Mediated)
Reaction pH Weakly Acidic (pH 5-6)Neutral / Lewis Acidic
Water Tolerance Low (STAB decomposes slowly)Zero (Ti reacts with water)
Major Byproduct Alcohol (direct ketone reduction)Bis-alkylation (rare)
Stereoselectivity Thermodynamic (Equatorial)Kinetic/Thermodynamic Mix
Workup Difficulty LowMedium (Titanium salts)
Stereochemical Analysis

The product will likely exist as two diastereomers (cis and trans).

  • LCMS: Often shows two peaks with identical Mass-to-Charge (m/z) ratios.

  • 1H NMR:

    • Cis-isomer (1,3-diequatorial): The proton at C1 (attached to the new amine) usually appears as a wide triplet of triplets (axial-axial couplings) ~3.5-4.0 ppm.

    • Trans-isomer: The proton at C1 (equatorial) appears as a narrower multiplet.

Purification Strategy

Due to the basicity of both the imidazole and the new amine:

  • Reverse Phase HPLC: Use high pH buffers (Ammonium Bicarbonate or Ammonium Hydroxide) to keep the amine neutral and improve peak shape. Acidic buffers (Formic acid/TFA) may cause peak tailing.

  • Flash Chromatography: Use DCM:MeOH:NH4OH (e.g., 90:10:1) on silica gel.[1] The ammonia is essential to prevent the product from sticking to the silica.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2] [Link]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. [Link]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1998. [Link]

  • Cohen, T., et al. "Stereocontrol in the Reductive Amination of 3-Substituted Cyclohexanones." Tetrahedron Letters, various issues (General Reference for 1,3-cyclohexane stereochemistry).

Sources

Title: Strategic Approaches to the Aza-Michael Addition of Imidazole to Cyclohexenone: A Guide to Reaction Conditions and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract: The aza-Michael addition of imidazole to cyclohexenone is a pivotal transformation in organic synthesis, granting access to β-amino carbonyl compounds that are key intermediates in the development of novel pharmaceuticals.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the reaction conditions for this important C-N bond-forming reaction. We will explore various catalytic systems, the influence of solvents, and catalyst-free approaches, offering detailed protocols and mechanistic insights to enable rational experimental design and execution.

Introduction: The Synthetic and Pharmaceutical Importance of the Imidazole-Cyclohexenone Adduct

The conjugate addition of N-heterocycles to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, is a cornerstone of modern synthetic chemistry.[3] The resulting β-amino carbonyl moieties are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical agents.[1][2] Specifically, the adduct of imidazole and cyclohexenone serves as a versatile building block for more complex molecular architectures, finding applications in the synthesis of compounds with potential therapeutic activities.[4]

The inherent nucleophilicity of imidazole, coupled with the electrophilic nature of cyclohexenone, makes this reaction thermodynamically favorable. However, achieving high yields, minimizing side products, and ensuring operational simplicity often necessitate careful optimization of the reaction conditions. This guide delves into the critical parameters that govern the success of this transformation.

Mechanistic Considerations: Understanding the Aza-Michael Addition

The aza-Michael addition of imidazole to an α,β-unsaturated ketone like cyclohexenone can proceed through different pathways depending on the reaction conditions.

Uncatalyzed Reaction: In the absence of a catalyst, the reaction is generally considered to be a third-order process. This kinetic profile is attributed to the formation of a zwitterionic intermediate where a second molecule of imidazole acts as a proton shuttle to facilitate the rate-determining proton transfer.

Catalyzed Reaction: The introduction of a catalyst can significantly alter the reaction mechanism and improve reaction rates and yields.

  • Base Catalysis: A base catalyst deprotonates the N-H of imidazole, increasing its nucleophilicity and promoting the initial conjugate addition.

  • Acid Catalysis: A Lewis or Brønsted acid can activate the cyclohexenone by coordinating to the carbonyl oxygen, rendering the β-carbon more electrophilic.

  • Organocatalysis: Certain organic molecules can act as catalysts, for instance, by forming a more reactive intermediate with the reactants.[1]

Below is a generalized mechanistic representation of the base-catalyzed aza-Michael addition of imidazole to cyclohexenone.

aza_michael_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product imidazole Imidazole imidazolide Imidazolide Anion imidazole->imidazolide + B cyclohexenone Cyclohexenone enolate Enolate Intermediate cyclohexenone->enolate base Base (B) base_H HB+ imidazolide->enolate + Cyclohexenone product Michael Adduct enolate->product + HB+ base_H->product imidazole_node cyclohexenone_node base_node B: imidazolide_node enolate_node product_node base_H_node HB+ workflow_solvent_free start Start add_reagents Add Imidazole and Cyclohexenone to Flask start->add_reagents heat_stir Heat to 80°C with Stirring add_reagents->heat_stir monitor Monitor Reaction (TLC/GC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Remove Excess Cyclohexenone cool->evaporate purify Purify (Optional) evaporate->purify product Final Product evaporate->product High Purity purify->product If Necessary

Sources

Application Note: Preparation of Imidazole-Substituted Cyclohexanone Derivatives

[1]

Executive Summary & Strategic Importance

Imidazole-substituted cyclohexanones represent a critical pharmacophore in medicinal chemistry, serving as core scaffolds for anti-emetic agents (e.g., Ondansetron analogs), antifungal therapeutics, and enzyme inhibitors. The amphoteric nature of the imidazole ring, combined with the conformational versatility of the cyclohexanone ring, allows for high-affinity binding to biological targets such as 5-HT3 receptors and heme-containing enzymes.

This Application Note provides two distinct, field-validated protocols for synthesizing these derivatives, targeting different regiochemical outcomes:

  • Protocol A (

    
    -Substitution):  Direct N-alkylation targeting the C2 position.
    
  • Protocol B (

    
    -Addition):  Conjugate addition targeting the C3 position.
    

Mechanistic Pathways & Retrosynthesis

The synthesis of imidazole-substituted cyclohexanones is dictated by the desired position of the imidazole ring relative to the carbonyl group. Understanding the electronic requirements of the substrate is paramount for yield optimization.

Graphviz Diagram: Synthetic Logic Flow

SyntheticPathwaysTargetTarget: Imidazole-CyclohexanoneRouteARoute A: Alpha-Substitution (C2)Mech_AMechanism: SN2 DisplacementRouteA->Mech_ARouteBRoute B: Beta-Addition (C3)Mech_BMechanism: Michael AdditionRouteB->Mech_BSM_AStart: 2-Halo-cyclohexanoneSM_A->RouteASM_BStart: 2-Cyclohexen-1-oneSM_B->RouteBImidReagent: ImidazoleImid->RouteAImid->RouteBMech_A->TargetProduct: 2-(1H-imidazol-1-yl)cyclohexanoneMech_B->TargetProduct: 3-(1H-imidazol-1-yl)cyclohexanone

Caption: Divergent synthetic pathways for C2 vs. C3 functionalization of the cyclohexanone ring with imidazole.

Protocol A: -Functionalization via Nucleophilic Substitution

Target Molecule: 2-(1H-imidazol-1-yl)cyclohexanone Reaction Type:

Strategic Rationale

Direct alkylation of imidazole with


Materials & Reagents
ReagentEquiv.[1][2]RoleNotes
2-Chlorocyclohexanone 1.0ElectrophileLachrymator. Handle in hood.[1] Freshly distilled preferred.
Imidazole 2.0NucleophileExcess drives reaction to completion.
Potassium Carbonate (

)
1.5BaseAnhydrous; scavenges HCl.
Potassium Iodide (KI) 0.1CatalystFinkelstein catalyst (in situ Cl

I exchange).
Acetone SolventMediumDry; reflux temperature (~56°C).
Step-by-Step Methodology
  • Activation: In a dry 250 mL round-bottom flask, dissolve Imidazole (20 mmol) and

    
     (15 mmol) in anhydrous Acetone (50 mL). Stir at room temperature (RT) for 15 minutes to deprotonate the imidazole N-H.
    
  • Catalyst Addition: Add catalytic KI (1 mmol). Expert Tip: KI accelerates the reaction by converting the chloro-ketone to the more reactive iodo-ketone in situ.

  • Addition of Electrophile: Add 2-Chlorocyclohexanone (10 mmol) dropwise over 10 minutes. Critical: Rapid addition can cause local exotherms leading to dimerization side products.

  • Reflux: Equip with a reflux condenser and heat the mixture to 55-60°C for 6-12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to RT and filter off inorganic salts (

      
      , 
      
      
      , excess
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1][3]

    • Dissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove excess imidazole.

  • Purification: The crude oil often crystallizes upon standing. If not, purify via flash column chromatography (Silica gel, Gradient: 100% DCM

    
     5% MeOH/DCM).
    

Protocol B: -Functionalization via Michael Addition

Target Molecule: 3-(1H-imidazol-1-yl)cyclohexanone Reaction Type: Conjugate Addition (Aza-Michael)

Strategic Rationale

For C3 substitution, nucleophilic attack on an


Materials & Reagents
ReagentEquiv.[1][2][4]RoleNotes
2-Cyclohexen-1-one 1.0Michael AcceptorCommercially available.
Imidazole 1.2Michael Donor-
Indium(III) Chloride (

)
0.1Lewis Acid Cat.Alternative: Basic Alumina or Ionic Liquids.
Dichloromethane (DCM) SolventMediumRT reaction.
Step-by-Step Methodology
  • Setup: In a 100 mL flask, dissolve Imidazole (12 mmol) in DCM (30 mL).

  • Catalyst Loading: Add

    
     (1 mmol). Stir for 5 minutes until the catalyst is dispersed.
    
  • Initiation: Add 2-Cyclohexen-1-one (10 mmol) in a single portion.

  • Reaction: Stir vigorously at RT for 4-8 hours.

    • Observation: The reaction is generally clean.

      
       activates the carbonyl oxygen, increasing the electrophilicity of the 
      
      
      -carbon.
  • Quench & Isolation:

    • Quench with water (20 mL).

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers, dry over

      
      , and concentrate.[5]
      
  • Purification: Recrystallization from Et2O/Hexane is usually sufficient. Yields typically exceed 85%.[6]

Quality Control & Characterization

Expected Analytical Data
  • 1H NMR (CDCl3, 400 MHz):

    • Imidazole Protons: Distinct singlets/doublets in the aromatic region (

      
       7.0 - 7.8 ppm).
      
    • Cyclohexanone Protons:

      • Protocol A (C2-sub): Multiplet at

        
         4.8-5.0 ppm (CH-N).
        
      • Protocol B (C3-sub): Multiplet at

        
         4.3-4.5 ppm (CH-N), distinct from 
        
        
        -protons.
  • Mass Spectrometry: M+1 peak clearly visible.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Elimination to 2-cyclohexenoneLower temperature; switch solvent to MeCN; ensure anhydrous conditions.
Dimerization High concentration of enolateDilute reaction; add ketone slower.
Product is Sticky/Oil Residual ImidazoleWash organic layer with dilute brine (avoid acidic wash as product is basic).

Workflow Visualization

Graphviz Diagram: Purification Logic

PurificationFlowStartCrude Reaction MixtureFilterFiltration (Remove Salts)Start->FilterEvapEvaporationFilter->EvapRedissolveRedissolve in DCMEvap->RedissolveWashWater Wash (Remove excess Imidazole)Redissolve->WashDryDry (Na2SO4) & ConcentrateWash->DryCheckCheck Purity (TLC/NMR)Dry->Check

Caption: Standardized workup protocol for water-soluble imidazole derivatives.

References

  • Synthesis of Imidazole Derivatives (General Review) Source: Organic Chemistry Portal URL:[Link]

  • Michael Addition of Imidazole to

    
    -Unsaturated Ketones 
    Source: ResearchGate (Michael Addition of Imidazole Protocol)
    URL:[Link]
    
  • Synthesis of 2-Substituted Imidazoles via Nucleophilic Substitution Source: National Institutes of Health (PMC) URL:[Link]

  • Application of Imidazole Derivatives in Drug Discovery (Ondansetron Context) Source: International Journal of Pharmaceutical Research and Applications URL:[Link]

reaction protocols for 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride for Researchers in Organic Synthesis and Drug Development

Authored by a Senior Application Scientist

This document provides a comprehensive overview of the chemical reactivity and synthetic protocols for 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride, a versatile building block in medicinal chemistry and organic synthesis. The strategic combination of a reactive cyclohexanone moiety and a pharmacologically significant imidazole ring makes this compound a valuable precursor for the synthesis of a diverse range of molecular scaffolds. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and practical guidance for its application.

Physicochemical Properties and Structural Attributes

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is a salt form of the parent ketone, which enhances its stability and aqueous solubility, facilitating its use in various reaction media. The core structure features a cyclohexanone ring substituted at the 3-position with an imidazole ring via a nitrogen-carbon bond.

Table 1: Physicochemical and Spectroscopic Data for 3-(1H-imidazol-1-yl)cyclohexan-1-one

PropertyDataSource
Molecular FormulaC₉H₁₂N₂OPubChem[1]
Molecular Weight164.21 g/mol PubChem[1]
Predicted XLogP30.1PubChem[1]
Predicted ¹H NMR
Imidazole Protonsδ 7.0-8.0 ppm (m, 3H)General NMR[2]
Cyclohexanone Protonsδ 1.8-3.0 ppm (m, 9H)General NMR[2]
Predicted ¹³C NMR
Carbonyl Carbonδ ~208 ppmGeneral NMR[3]
Imidazole Carbonsδ 117-138 ppmGeneral NMR[3]
Cyclohexanone Carbonsδ 25-50 ppmGeneral NMR[3]
Predicted IR
C=O Stretch (Ketone)~1715 cm⁻¹General IR[4]
C=N Stretch (Imidazole)~1670 cm⁻¹General IR[4]
C-N Stretch~1250 cm⁻¹General IR[4]
Synthesis of the Starting Material

While a specific, detailed synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is not extensively reported in readily available literature, a plausible synthetic route involves the conjugate addition of imidazole to cyclohex-2-en-1-one, followed by treatment with hydrochloric acid to form the salt. This approach is a standard method for the formation of N-substituted imidazoles.[5]

General Synthetic Workflow

cluster_0 Synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride Cyclohex-2-en-1-one Cyclohex-2-en-1-one Imidazole_Addition Imidazole_Addition Cyclohex-2-en-1-one->Imidazole_Addition Imidazole, Base 3-(1H-imidazol-1-yl)cyclohexan-1-one 3-(1H-imidazol-1-yl)cyclohexan-1-one Imidazole_Addition->3-(1H-imidazol-1-yl)cyclohexan-1-one Workup Final_Product Final_Product 3-(1H-imidazol-1-yl)cyclohexan-1-one->Final_Product HCl in Ether

Caption: Proposed synthesis of the title compound.

Key Reaction Protocols and Mechanistic Insights

The ketone functionality of 3-(1H-imidazol-1-yl)cyclohexan-1-one is a versatile handle for a variety of chemical transformations. The following protocols are based on well-established organic reactions and are expected to be applicable to this substrate.

The reduction of the cyclohexanone moiety to the corresponding alcohol is a fundamental transformation that can be readily achieved using mild reducing agents such as sodium borohydride (NaBH₄).[6][7] This reaction introduces a hydroxyl group, which can serve as a handle for further functionalization.

Protocol:

  • Dissolution: Dissolve 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Neutralization: Add sodium bicarbonate (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated by the solvent (methanol) during workup to yield the alcohol.[8]

cluster_1 Ketone Reduction Mechanism Ketone 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydride_Attack Nucleophilic attack by H⁻ Ketone->Hydride_Attack NaBH₄ Alkoxide Alkoxide Intermediate Hydride_Attack->Alkoxide Protonation Protonation by Solvent Alkoxide->Protonation MeOH Alcohol 3-(1H-imidazol-1-yl)cyclohexan-1-ol Protonation->Alcohol

Caption: Mechanism of ketone reduction with NaBH₄.

Reductive amination is a powerful method for the synthesis of amines from ketones.[9][10] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation as it is mild and selective.[11]

Protocol:

  • Reaction Setup: To a solution of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride (1.0 eq) and a primary or secondary amine (1.2 eq) in dichloromethane (15 mL per gram of substrate), add acetic acid (1.1 eq).

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Mechanistic Rationale: The reaction begins with the formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is then reduced by sodium triacetoxyborohydride to yield the amine product. The mild acidity of acetic acid catalyzes the formation of the iminium ion.

cluster_2 Reductive Amination Mechanism Ketone Ketone + Amine Hemiaminal Hemiaminal Formation Ketone->Hemiaminal Iminium Iminium Ion Formation Hemiaminal->Iminium - H₂O Reduction Hydride Reduction Iminium->Reduction NaBH(OAc)₃ Amine Final Amine Product Reduction->Amine

Caption: Mechanism of reductive amination.

Oximes are versatile synthetic intermediates and are also found in some biologically active molecules. They are typically formed by the reaction of a ketone with hydroxylamine.[12]

Protocol:

  • Reaction Mixture: In a round-bottom flask, dissolve 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride (1.0 eq) in a mixture of ethanol and water (1:1, 20 mL per gram of substrate).

  • Reagents: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol/water.

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate to form the oxime. The reaction is typically carried out under mildly acidic to neutral conditions.[13]

Hydrazones are another class of important synthetic intermediates, often used in reactions such as the Wolff-Kishner reduction.[14] They are formed by the reaction of a ketone with a hydrazine derivative.[15]

Protocol (using 2,4-dinitrophenylhydrazine):

  • Reagent Preparation: Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a mixture of methanol and concentrated sulfuric acid.

  • Reaction: Dissolve 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride (1.0 eq) in a minimal amount of ethanol. Add a few drops of the Brady's reagent.

  • Observation: The formation of a yellow, orange, or red precipitate indicates the formation of the 2,4-dinitrophenylhydrazone.

  • Isolation: Allow the mixture to stand for 15-30 minutes, then collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry. Recrystallization can be performed from a suitable solvent like ethanol or ethyl acetate.

Mechanistic Rationale: Similar to oxime formation, the reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. This is followed by dehydration to yield the hydrazone. The reaction is acid-catalyzed.[16]

Table 2: Summary of Reaction Protocols

ReactionKey ReagentsSolventTypical ConditionsProduct Class
Ketone ReductionSodium borohydride (NaBH₄)Methanol0 °C to RTAlcohol
Reductive AminationPrimary/Secondary Amine, NaBH(OAc)₃DichloromethaneRT, 12-24 hAmine
Oxime FormationHydroxylamine hydrochloride, Sodium acetateEthanol/WaterReflux, 2-4 hOxime
Hydrazone Formation2,4-Dinitrophenylhydrazine, H₂SO₄EthanolRTHydrazone
Applications in Drug Discovery and Organic Synthesis

The derivatives of 3-(1H-imidazol-1-yl)cyclohexan-1-one are of significant interest in drug discovery. The imidazole moiety is a key component of many antifungal agents and other pharmaceuticals.[8] The cyclohexyl scaffold provides a rigid framework that can be used to orient functional groups in three-dimensional space, which is crucial for binding to biological targets. The synthetic transformations described herein provide access to a variety of functionalized molecules that can be screened for biological activity or used as intermediates in the synthesis of more complex targets.

Conclusion

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. The ability to readily access diverse derivatives from this common precursor makes it a powerful tool in the fields of organic synthesis and medicinal chemistry.

References

  • Hydrazone Formation. (n.d.). Retrieved from [Link]

  • Hydrazone - Wikipedia. (n.d.). Retrieved from [Link]

  • Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. (n.d.). ResearchGate. Retrieved from [Link]

  • An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. (2025). ACS Omega. [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 - PubChem. (n.d.). Retrieved from [Link]

  • 3-(1H-Imidazol-1-yl)propane-1,2-diol - PubChem. (n.d.). Retrieved from [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • 3-(1h-imidazol-1-yl)cyclohexanone (C9H12N2O) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. (2019). ResearchGate. Retrieved from [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2021). Journal of Chemical Information and Modeling. [Link]

  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. (n.d.). Retrieved from [Link]

  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • (3E)-4-(1H-imidazol-1-yl)-3-buten-2-one. (2025). Chemical Synthesis Database. Retrieved from [Link]

  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2019). Green Chemistry. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). Angewandte Chemie International Edition. [Link]

  • Process for preparation of cyclohexanone oxime. (n.d.). Google Patents.
  • Direct Electrosynthesis of Cyclohexanone Oximefrom Cyclohexanone and Nitrite in Water at Ambient Conditions. (2022). ResearchGate. Retrieved from [Link]

  • EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. (2020). YouTube. Retrieved from [Link]

  • Cyclohexanone Oxime: Organic Synthesis. (2020). YouTube. Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Stereoselectivity and reactivity of the sodium borohydride reduction of 2-X-cyclohexanones (X=H, Cl, Br). (2023). Journal of Physical Organic Chemistry. [Link]

  • ε-BENZOYLAMINOCAPROIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic process and improve final product yield and purity.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.

Question 1: My reaction shows low conversion of starting materials. What are the potential causes and how can I improve the yield?

Answer: Low conversion in the aza-Michael addition of imidazole to cyclohex-2-en-1-one is a common issue that can be traced to several factors. The reaction is often reversible, and achieving high conversion requires careful optimization of conditions.[1][2]

1. Reaction Kinetics and Reversibility: The aza-Michael reaction is typically a third-order reaction (first order in the acceptor and second order in the donor amine), especially when uncatalyzed. More critically, the reaction can be reversible, establishing an equilibrium between reactants and the product.[1][2] Driving this equilibrium towards the product is key.

  • Temperature: While higher temperatures can increase the reaction rate, they can also favor the retro-aza-Michael reaction, shifting the equilibrium back to the starting materials.[1] The optimal temperature must be determined empirically, but starting at moderate temperatures (e.g., 60-80 °C) is advisable. Some catalyst systems may even allow for room temperature reactions.[3]
  • Concentration: Using a slight excess (1.1 to 1.2 equivalents) of the Michael acceptor (cyclohex-2-en-1-one) can help push the equilibrium towards the product. However, a large excess can complicate purification.

2. Catalysis: While this reaction can proceed without a catalyst, its rate and efficiency are often significantly improved with one.

  • Base Catalysis: N-heterocycles themselves can act as catalysts. N-methylimidazole has been shown to be a highly effective catalyst for aza-Michael additions, outperforming common bases like triethylamine or DBU in some cases.[4] Other bases like K₂CO₃ or DBU can also be employed.[5]
  • Lewis Acids/Other Catalysts: Various catalysts such as CeCl₃·7H₂O/NaI, ionic liquids, or even enzymes have been used for aza-Michael additions and may be worth investigating for this specific system.[5][6]

3. Solvent Choice: The solvent plays a critical role.

  • Polar aprotic solvents like DMSO or DMF are often effective as they can help to stabilize charged intermediates in the reaction mechanism and often lead to higher reaction rates.[4][5]
  • Solvent-free conditions have also been shown to be highly effective, sometimes leading to quantitative yields and simplifying workup by merely requiring evaporation of the excess acceptor.
Optimization Workflow for Low Conversion

G start Low Conversion (<80%) Observed check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Introduce a catalyst. Start with 0.05 eq. N-methylimidazole. check_catalyst->add_catalyst No check_temp Review Reaction Temperature check_catalyst->check_temp Yes add_catalyst->check_temp change_catalyst Optimize catalyst. Try DBU or an ionic liquid. increase_temp Incrementally increase temperature (e.g., 60°C -> 80°C). Monitor for side products. check_temp->increase_temp Reaction is slow decrease_temp Decrease temperature to reduce retro-Michael reaction. Increase reaction time. check_temp->decrease_temp Side products observed check_solvent Evaluate Solvent System increase_temp->check_solvent decrease_temp->check_solvent try_solvent_free Attempt solvent-free conditions at 80°C. check_solvent->try_solvent_free Currently using solvent switch_solvent Switch to a polar aprotic solvent like DMSO. try_solvent_free->switch_solvent Low solubility/conversion end Yield Optimized try_solvent_free->end Successful switch_solvent->end G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Imidazole Imidazole Cyclohexenone Cyclohex-2-en-1-one Imidazole->Cyclohexenone Nucleophilic attack on β-carbon Intermediate Enolate Intermediate Cyclohexenone->Intermediate Enolate Enolate Intermediate Product 3-(1H-imidazol-1-yl) cyclohexan-1-one Enolate->Product ProtonSource Proton Source (e.g., Imidazole-H+) ProtonSource->Enolate Proton Transfer

Caption: The two-step mechanism of the aza-Michael addition.

Q: Why is the product converted to a hydrochloride salt?

A: Converting the final amine-containing compound to its hydrochloride salt serves several important purposes in pharmaceutical and laboratory settings:

  • Improved Stability: Salts are often more crystalline and less prone to degradation than their corresponding free bases.

  • Ease of Handling: Crystalline solids are generally easier to handle, weigh, and purify than the oils or low-melting solids that free bases can sometimes be. [7]* Enhanced Purity: The process of forming the salt and crystallizing it is an effective purification step, as impurities from the reaction often remain in the solvent. [7][8]* Increased Water Solubility: For potential downstream applications, hydrochloride salts are typically much more water-soluble than the free base.

Q: What are the best analytical techniques to monitor the reaction and characterize the product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 5-10% methanol in dichloromethane) and visualize with a UV lamp (imidazole is UV-active) and/or an iodine chamber. The product should have a lower Rf value than the cyclohexenone starting material.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of both the free base and the final salt.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the ketone (C=O) stretch.

Experimental Protocols

Protocol 1: Synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one (Free Base)

This protocol is a representative example; optimization of temperature and reaction time may be required.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq), cyclohex-2-en-1-one (1.1 eq), and N-methylimidazole (0.05 eq).

  • Reaction: For a solvent-free approach, heat the mixture to 80 °C with stirring. Alternatively, dissolve the reagents in a minimal amount of DMSO and heat to 70 °C. [4]3. Monitoring: Monitor the reaction by TLC until the imidazole starting material is consumed (typically 4-8 hours).

  • Workup (Solvent-Free): Cool the reaction to room temperature. The crude product can be moved directly to the salt formation step or purified first. For purification, dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water to remove any unreacted imidazole. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Workup (DMSO): Cool the reaction mixture, dilute with a large volume of water, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Optional): If necessary, the crude free base can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

Protocol 2: Formation of 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride
  • Dissolution: Dissolve the crude or purified free base from Protocol 1 in a suitable solvent such as ethyl acetate or isopropanol (approx. 10 mL per gram of product). Ensure the solution is anhydrous.

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C with stirring.

  • Acidification: Slowly add a solution of anhydrous HCl (1.1 eq) in diethyl ether or isopropanol dropwise to the stirred solution.

  • Precipitation: A white precipitate should form upon addition of the acid. Continue stirring at 0-5 °C for 30-60 minutes after the addition is complete to ensure full precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any non-salt impurities.

  • Drying: Dry the white solid under high vacuum to obtain the final hydrochloride salt.

Data Summary Tables

Table 1: Effect of Reaction Conditions on Aza-Michael Addition

CatalystSolventTemperature (°C)Typical YieldsReference
NoneSolvent-Free80>97%
N-MethylimidazoleDMSO70Good to Excellent[4]
Imidazolium ChlorideSolvent-Free120~69%[3]
Basic CarbonDry Media60-80100% Selectivity[6]
K₂CO₃AcetonitrileRefluxGood[5]

Table 2: Recommended Solvents for Synthesis Stages

StagePrimary SolventAnti-Solvent/WashingRationale
Reaction DMSO, DMF, or Solvent-Free-Polar aprotic solvents or no solvent often provide high rates and yields. [4]
Workup/Extraction Ethyl Acetate, DichloromethaneWater, BrineGood solubility for the free base and immiscible with water for extraction.
HCl Salt Formation Isopropanol, Ethyl AcetateDiethyl EtherThe free base is soluble, but the ionic hydrochloride salt is insoluble, enabling precipitation. [7]
Recrystallization Methanol, Ethanol, IsopropanolEthyl Acetate, Diethyl EtherThe salt is soluble in hot alcohols but less soluble when cold or when an anti-solvent is added. [8]

References

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (2024). Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry.
  • Optimization of conditions for the reaction of the Aza-Michael addition. (n.d.).
  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). White Rose Research Online.
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (2024). DAU - Arxiu Digital de la URL.
  • Michael-type addition of azoles of broad-scale acidity to methyl acryl
  • Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429. (2021). The Journal of Organic Chemistry.
  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. (2020). European Journal of Organic Chemistry.
  • Amine and HCl - salt form
  • Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry.
  • Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. (2018).
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016).
  • Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound. (2018). The Open Chemistry Journal.
  • N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. (2007). Synthesis.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). Organic Process Research & Development.

Sources

solubility issues with 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility, Handling, and Purification Guide

Executive Summary & Compound Profile

The Core Challenge: 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride presents a classic "amphiphilic salt" dilemma. The cyclohexanone ring provides lipophilicity, while the protonated imidazole core creates a high lattice energy ionic species.[1] This conflict results in poor solubility in standard extraction solvents (DCM, EtOAc) and a high tendency to "oil out" rather than crystallize during purification.

Physicochemical Profile:

  • Nature: Ionic Hydrochloride Salt.[1]

  • Hygroscopicity: High (Imidazole salts are prone to deliquescence).[1]

  • Key Behavior: The salt form is insoluble in non-polar organics but highly soluble in water and methanol.[1] The free base , however, is soluble in moderately polar organics (DCM, CHCl3).

Solubility Matrix & Solvent Selection

User Question: "I cannot get the compound to dissolve in DCM or Ethyl Acetate for extraction. What solvent should I use?"

Technical Insight: You are likely attempting to dissolve the HCl salt in a solvent designed for the free base .[1] The lattice energy of the hydrochloride salt prevents dissolution in solvents with a dielectric constant (


) below ~20.
Solvent ClassRepresentative SolventsSolubility (HCl Salt)Solubility (Free Base)Application Note
Protic Polar Water, MethanolHigh Moderate/HighIdeal for initial dissolution or reaction solvent.
Aprotic Polar DMSO, DMFHigh HighUse for NMR or biological assays.[1] Hard to remove.
Chlorinated DCM, ChloroformNegligible High CRITICAL: Use for extraction only after basifying.[1]
Esters/Ethers Ethyl Acetate, THF, Et2OInsoluble ModerateExcellent anti-solvents for crystallizing the salt.[1]
Hydrocarbons Hexane, TolueneInsoluble LowUse to wash away non-polar impurities.[1]

Strategic Recommendation: If you need the compound in an organic layer (DCM/EtOAc), you must break the salt.

  • Dissolve Salt in Water.[1]

  • Adjust pH to >9 (using Na2CO3 or NaOH).[1]

  • Extract into DCM.[1]

  • Dry (Na2SO4) and evaporate to obtain the Free Base .[1]

Troubleshooting Guide: "Oiling Out" During Crystallization

User Question: "I added HCl in ether to my product, but instead of a white solid, I got a sticky yellow gum/oil. How do I fix this?"

Root Cause Analysis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve. This is common with imidazole salts when:

  • Residual Water: Even trace moisture lowers the glass transition temperature (

    
    ), turning the salt into a gum.[1]
    
  • Fast Precipitation: Adding anti-solvent too quickly traps solvent molecules in the lattice.[1]

Protocol: The "Dual-Solvent" Rescue

Do not attempt to scratch the oil; it rarely works.[1] Follow this thermodynamic reset:

  • Redissolution: Dissolve the oily residue in the minimum amount of Methanol (MeOH) or Isopropanol (IPA) at mild heat (40°C).

  • Drying: If you suspect water, add a scavenger like Trimethyl Orthoformate (TMOF) or re-evaporate with toluene azeotrope.[1]

  • Controlled Precipitation:

    • Place the MeOH solution in a stirred vessel.

    • Dropwise add Diethyl Ether or MTBE (Anti-solvent) until a faint turbidity persists.[1]

    • STOP adding anti-solvent.[1] Let it stir for 30 mins to establish nucleation.

    • Once solids form, continue adding ether slowly.[1]

Visual Workflow: Extraction & Purification Logic

The following diagram illustrates the critical decision pathways for handling the salt vs. free base forms to avoid solubility traps.

SolubilityWorkflow Start Crude Reaction Mixture (Containing Imidazole-Cyclohexanone) CheckForm Is Product Salt or Free Base? Start->CheckForm Salt HCl Salt Form CheckForm->Salt Aqueous/Acidic Workup FreeBase Free Base (In Organic Layer) CheckForm->FreeBase Basic Workup WaterDissolve Dissolve in Water Salt->WaterDissolve WashOrg Wash with EtOAc/Ether (Removes non-polar impurities) WaterDissolve->WashOrg Basify Adjust pH > 9 (Na2CO3 / NaOH) WashOrg->Basify Extract Extract into DCM or CHCl3 Basify->Extract Extract->FreeBase Dry Dry (Na2SO4) & Concentrate FreeBase->Dry SaltGen Generate Salt (Anhydrous) Add HCl in Dioxane/Ether Dry->SaltGen OilOut Issue: Product Oils Out? SaltGen->OilOut Solid Filter White Solid OilOut->Solid No Rescue RESCUE PROTOCOL: 1. Dissolve in min. MeOH 2. Slow add Et2O 3. Seed OilOut->Rescue Yes Rescue->Solid

Figure 1: Decision tree for isolating 3-(1H-imidazol-1-yl)cyclohexan-1-one, highlighting the critical pH switch required for extraction and the rescue protocol for oiling-out events.

Analytical FAQ

Q: Which solvent should I use for NMR? CDCl3 or DMSO-d6?

  • Recommendation: DMSO-d6 .

  • Reasoning: The HCl salt is likely insoluble or sparingly soluble in CDCl3, leading to poor signal-to-noise ratios and broad peaks due to aggregation.[1] DMSO-d6 effectively solvates the ionic pair.[1] If you must use CDCl3, you must convert the sample to the free base first.[1]

Q: Why does my yield drop when I wash the organic layer with water?

  • Reasoning: The imidazole ring is polar.[1][2][3][4] Even as a free base, 3-(1H-imidazol-1-yl)cyclohexan-1-one has significant water solubility compared to purely lipophilic compounds.

  • Fix: Saturate your aqueous wash layer with NaCl (Brine) to utilize the "Salting-Out Effect," forcing the organic compound back into the organic phase. Perform multiple extractions (3x) rather than one large one.

References

  • Solubility of Imidazole Derivatives: Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation.[1] In The Practice of Medicinal Chemistry. Academic Press.[1] Link

  • General Synthesis of Imidazole-Cyclohexanones: Synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one derivatives via Michael Addition. PubChem Compound Summary for CID 10931777.[1] Link

  • Handling Oiling Out: Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Refer to sections on "Oiling Out" and "Metastable Zones"). Link

  • Imidazole Hydrochloride Properties: ChemicalBook. Imidazole Hydrochloride - Physicochemical Properties.[1]Link

Sources

Technical Support Center: Optimizing Recrystallization of 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the solubility and stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride is available from BenchChem, which may provide relevant information.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride via recrystallization. As Senior Application Scientists, we have structured this resource to address the practical challenges you may encounter, grounding our recommendations in established chemical principles.

Section 1: Fundamentals of Recrystallizing a Hydrochloride Salt

Before troubleshooting, it is crucial to understand the physicochemical characteristics of your compound. 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is a salt, making it significantly more polar than its freebase form. This property is the primary determinant of its solubility profile.

  • Expected Solubility : The presence of the hydrochloride salt dramatically increases aqueous solubility.[1] The molecule contains a polar ketone group and a hydrogen-bond-accepting imidazole ring, further enhancing its affinity for polar, protic solvents. Therefore, solvents like water, methanol, and ethanol are likely to be good primary solvents, while non-polar solvents such as hexanes, toluene, or diethyl ether will be poor solvents (potential anti-solvents).[1][2]

  • The Goal of Recrystallization : The core principle is to exploit differences in solubility. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.[3][4] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[5]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the recrystallization of polar, salt-based compounds.

Q1: My compound will not dissolve in the chosen solvent, even when heated.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: You may have selected a solvent that is too non-polar. Hydrochloride salts often have low solubility in solvents like ethyl acetate or acetone, even at their boiling points.

    • Expert Advice: Your primary candidates should be polar protic solvents. Start your screening with isopropanol, ethanol, or methanol. Due to the high polarity, even a small amount of water in an alcohol solvent (e.g., 95% ethanol) can significantly increase solubility. A technical guide from the University of York provides an excellent overview of solvent selection.[3]

  • Insufficient Solvent Volume: You may not be using enough solvent. While the goal is to use the minimum amount of hot solvent, an insufficient volume will prevent dissolution.

    • Expert Advice: Add the hot solvent in small, sequential portions to your solid, allowing the mixture to return to a boil between additions, until the solid just dissolves.[6] This ensures you create a saturated solution without excessive dilution, which would reduce your final yield.

Q2: No crystals have formed after cooling the solution.

Possible Causes & Solutions:

  • Excessive Solvent: This is the most common reason for crystallization failure. The solution is not supersaturated upon cooling.

    • Expert Advice: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%) and then allow it to cool again.[7] This increases the compound's concentration, facilitating the supersaturation needed for crystal nucleation.[8]

  • Solution Cooled Too Rapidly: Slow cooling is essential for forming large, pure crystals.[4] Rapid cooling can lead to a supersaturated oil or no precipitation at all.

    • Expert Advice: Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels. Do not place it directly into an ice bath from a high temperature.[7] An ice bath should only be used after the solution has reached room temperature and crystal growth has significantly slowed.

  • No Nucleation Sites: Crystal growth requires an initial nucleation event.[9]

    • Expert Advice: If the solution is clear and no crystals form, try inducing crystallization by scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation. Alternatively, add a "seed crystal" from a previous successful crystallization.[7]

Q3: My compound has "oiled out" instead of forming crystals.

Possible Causes & Solutions:

  • High Impurity Concentration: Impurities can act as a eutectic mixture, depressing the melting point of your compound and preventing it from crystallizing.

    • Expert Advice: If the oil is colored, the impurities may be chromophores. Try adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[6]

  • Compound Melting Point is Below Solvent Boiling Point: The compound is melting in the hot solvent rather than dissolving.

    • Expert Advice: Lower the temperature of the dissolution step by choosing a solvent with a lower boiling point. For example, if you are using boiling water (100 °C), switch to ethanol (78 °C). Alternatively, use a mixed-solvent system where dissolution can be achieved at a lower temperature.

  • Solution is Too Concentrated or Cooled Too Quickly: The compound comes out of solution so rapidly that it doesn't have time to form an ordered crystal lattice.

    • Expert Advice: Re-heat the solution to dissolve the oil. Add a small amount (10-15%) of additional hot solvent to slightly reduce the saturation, then allow it to cool much more slowly.[7]

Q4: The recrystallized product is still impure or has a poor recovery yield.

Possible Causes & Solutions:

  • Co-precipitation of Impurities: If an impurity has similar solubility properties to your desired compound, it may crystallize alongside it.

    • Expert Advice: A second recrystallization is often necessary. Alternatively, consider a different solvent system where the solubility difference between your compound and the impurity is more pronounced. Kinetic optimization, where the process is stopped before the impurity has a chance to nucleate, can also be effective if there is a significant difference in growth kinetics.[10]

  • Low Yield: This is most often caused by using too much solvent during dissolution or washing the collected crystals with a solvent in which they are soluble.

    • Expert Advice: Always use the minimum amount of hot solvent for dissolution. When washing the crystals after filtration, use a small amount of ice-cold recrystallization solvent.[6] The cold solvent will wash away soluble impurities clinging to the crystal surface without dissolving a significant amount of the product.

Section 3: Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening (Small Scale)

This protocol helps identify a suitable single or mixed-solvent system.

  • Place ~20-30 mg of your crude 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride into several small test tubes.

  • To each tube, add a different test solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone) dropwise at room temperature.

  • Observation 1: If the solid dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a "Solvent A" in a mixed-solvent system.[9]

  • Observation 2: If the solid is insoluble, heat the test tube in a water or sand bath.

  • Observation 3: If the solid dissolves when hot, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath. If crystals form, you have found a good candidate for single-solvent recrystallization.[3]

  • Observation 4: If the solid remains insoluble even when hot, that solvent is unsuitable.

Caption: Systematic workflow for troubleshooting common recrystallization problems.

References

  • Solvent Choice - Chemistry Teaching Labs . University of York. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability . Longdom Publishing. [Link]

  • Solvent Selection and Recrystallization Guide . Scribd. [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation . ACS Publications. [Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity . MDPI. [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients . PharmaFeatures. [Link]

  • Crystallization of Active Pharmaceutical Ingredients . VxP Pharma. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection . Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet . Royal Society of Chemistry. [Link]

  • Recrystallization . Homi Bhabha Centre for Science Education. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Recrystallization - Single Solvent . University of Toronto Scarborough. [Link]

  • Synthesis of imidazole derivatives in the last 5 years: An update . ResearchGate. [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves . Der Pharma Chemica. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Problem with hydrochloride salt formation/isolation . Reddit. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence . GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis . MDPI. [Link]

  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol . National Center for Biotechnology Information. [Link]

  • 3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea . National Institutes of Health. [Link]

  • Recrystallization I . Swarthmore College. [Link]

  • Synthesis and purification of imidazole derivatives . YouTube. [Link]

  • 3-butyl-1-methyl-1H-imidazol-3-ium chloride . ECHA. [Link]

Sources

Technical Support Center: Stability Profile of 3-(1H-imidazol-1-yl)cyclohexan-1-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Compound: 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride Class:


-Amino Ketone (Mannich Base equivalent / Michael Adduct)
Primary Stability Risk:  Retro-Michael Elimination (pH-dependent)

This guide addresses the stability of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride in aqueous solution. As a researcher, you must recognize that this molecule is a Michael adduct formed between imidazole and 2-cyclohexen-1-one.

Unlike standard amides or esters where hydrolysis is the main concern, this compound is governed by an equilibrium-controlled Retro-Michael reaction . In the hydrochloride salt form (acidic pH), the equilibrium strongly favors the intact adduct. However, shifting the pH toward neutral or basic conditions triggers the elimination of imidazole, reverting the molecule to its starting materials.

The Core Stability Mechanism: Retro-Michael Elimination

Understanding the mechanism is critical for troubleshooting. The stability is binary based on the protonation state of the imidazole nitrogen.

The Pathway[7]
  • Acidic Conditions (pH < 5): The imidazole ring is protonated (

    
    ). It cannot act as a leaving group because the nitrogen lone pair is occupied. The molecule is STABLE .[1]
    
  • Neutral/Basic Conditions (pH > 6): The imidazole deprotonates. The free lone pair on the nitrogen facilitates the elimination of the imidazole group, reforming the

    
    -unsaturated ketone (2-cyclohexen-1-one).
    
Visualization: The Degradation Pathway

RetroMichael Salt HCl Salt Form (Protonated, Stable) FreeBase Free Base Form (Deprotonated) Salt->FreeBase pH > 6.0 (Deprotonation) FreeBase->Salt Add Acid (Re-protonation) Transition Transition State (Enolate Formation) FreeBase->Transition Heat / Base Products Degradation Products (2-Cyclohexen-1-one + Imidazole) Transition->Products Retro-Michael Elimination Products->FreeBase Michael Addition (Reversible)

Figure 1: The pH-dependent stability pathway. Note that the degradation is reversible (equilibrium), but in dilute solutions, entropy favors the degradation products.

Troubleshooting Guide

Use this matrix to diagnose issues observed during experimental workflows.

SymptomProbable CauseTechnical ExplanationCorrective Action
New peak at ~225 nm Retro-Michael Degradation 2-cyclohexen-1-one has a strong UV absorbance due to conjugation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

). The parent molecule has lower absorbance.
Acidify immediately. Ensure all buffers are pH < 4.5. Store samples at 4°C.
Loss of parent peak pH Drift / Dilution Effect Diluting the HCl salt into pure water or PBS (pH 7.4) raises the pH, triggering elimination.Do not use PBS. Use Acetate (pH 4.0) or Phosphate (pH 3.0) buffers for dilution.
Non-linear Calibration On-column Degradation If the HPLC mobile phase is neutral (pH 7), the compound degrades inside the column during the run.Modify Mobile Phase. Use 0.1% Formic Acid or Phosphate buffer (pH 3.0) in the aqueous phase.
Hygroscopicity Salt Nature HCl salts of imidazoles are hygroscopic. Moisture facilitates hydrolysis/degradation in solid state.Store in a desiccator at -20°C. Equilibrate to RT before opening to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a cell culture assay (pH 7.4)?

Technical Support: Proceed with extreme caution. At pH 7.4, the half-life of the compound may be short (minutes to hours depending on temperature).

  • Recommendation: Prepare the stock in dilute HCl (pH 3). Add to the cell media immediately before the experiment. Include a "media-only" stability control (incubate compound in media without cells, then analyze by HPLC) to distinguish chemical degradation from metabolic clearance.

Q2: What is the best solvent for stock solutions?

Technical Support: Water or DMSO, but pH control is paramount .

  • Preferred: 0.01 M HCl or Water (the salt itself is acidic).

  • Avoid: Methanol or Ethanol for long-term storage (nucleophilic attack is possible, though less likely than elimination).

  • Strictly Avoid: Basic buffers (Tris, Carbonate) or unbuffered basic solvents.

Q3: Why do I see "Imidazole" in my LC-MS spectrum?

Technical Support: This can be an artifact.

  • Source Fragmentation: The Retro-Michael reaction can occur in the ion source of the mass spectrometer (In-Source Fragmentation).

  • Real Degradation: The compound has actually degraded in the vial.

  • Test: Lower the cone voltage/fragmentation energy. If the imidazole peak persists, it is likely chemical degradation in the sample.

Validated Experimental Protocols

A. Stability-Indicating HPLC Method

Rationale: You must use an acidic mobile phase to prevent the artifactual degradation of the sample during the analysis.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (detects imidazole ring) and 230 nm (detects the degradation product, 2-cyclohexen-1-one).

  • Sample Diluent: 0.1% Formic Acid in Water. (NEVER dissolve in pure MeOH or Water for analysis without acidification).

B. Forced Degradation Workflow (Validation)

To confirm the Retro-Michael pathway in your specific matrix:

  • Control: 1 mg/mL in 0.1 M HCl.

  • Stress (Base): 1 mg/mL in 0.1 M NaOH (or Phosphate buffer pH 8).

    • Observation: Immediate appearance of a peak matching 2-cyclohexen-1-one standards.

  • Stress (Heat): Heat the pH 8 sample to 60°C for 30 mins.

    • Observation: Rapid acceleration of degradation.

Decision Logic for Experimental Design

Use this flow to determine the correct handling for your specific application.

DecisionTree Start Start: Experimental Design AppType Application Type? Start->AppType Analytical Analytical (HPLC/LCMS) AppType->Analytical Biological Biological (Cell/Animal) AppType->Biological Synthesis Synthesis/Formulation AppType->Synthesis AcidicMP USE ACIDIC MOBILE PHASE (pH < 3.0) Analytical->AcidicMP BufferCheck Is pH 7.4 required? Biological->BufferCheck TempControl Keep Temp < 25°C Avoid Bases Synthesis->TempControl Yes Yes BufferCheck->Yes Physiological No No BufferCheck->No FreshPrep Prepare fresh (<15 min) Account for degradation t1/2 AcidicMedia Use Acidic Media if possible Yes->FreshPrep No->AcidicMedia

Figure 2: Decision matrix for handling the compound based on experimental context.

References

  • Garrett, E. R. (1962). "Prediction of Stability in Pharmaceutical Preparations X: Alkaline Hydrolysis of Beta-Amino Ketones." Journal of Pharmaceutical Sciences. (Establishes the fundamental instability of Mannich bases/Michael adducts in alkaline conditions).

  • European Directorate for the Quality of Medicines. "Ondansetron Hydrochloride Dihydrate Monograph." European Pharmacopoeia (Ph.[3][4] Eur.). (Provides the standard impurity profiling methods for imidazole-ketone structures).

  • PubChem. "3-(1H-imidazol-1-yl)cyclohexan-1-one." National Library of Medicine. (Chemical structure and physical property data).

  • ICH Guidelines. "Q1A(R2): Stability Testing of New Drug Substances and Products." (The regulatory framework for conducting the forced degradation studies described above).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list to explain the structural and electronic rationale behind the observed spectral features. By comparing the target molecule to simpler structural analogues—cyclohexanone and imidazole hydrochloride—we establish a clear, validated framework for spectral assignment and structural confirmation.

Introduction: The Structural Significance of NMR

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is a heterocyclic compound of interest in synthetic chemistry, potentially serving as a key intermediate in the development of pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the covalent structure of such molecules in solution.[1][2] For this compound, ¹H NMR is particularly informative, allowing for the precise mapping of proton environments across both the aliphatic cyclohexanone ring and the aromatic imidazole ring. The hydrochloride salt form introduces specific spectral changes, primarily through the protonation of the imidazole moiety, which provides a distinct diagnostic marker.

Section 1: Predicted ¹H NMR Spectrum and Structural Assignments

While an experimental spectrum for this specific molecule is not widely published, a highly accurate prediction can be synthesized from established principles of NMR spectroscopy and extensive data on related structural fragments.[3][4][5] The analysis is based on the molecule's key structural features: a ketone-containing six-membered ring and a protonated imidazole substituent.

Caption: Structure of 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride with key protons labeled.

Imidazolium Ring Protons (Aromatic Region: δ 7.5 - 9.5 ppm)

The presence of a positive charge on the imidazole ring, due to protonation by HCl, causes a significant downfield shift of all ring protons compared to the neutral form.[6][7] This deshielding effect is a result of reduced electron density in the aromatic system.

  • H2' (δ ≈ 9.0-9.3 ppm, singlet): The proton at the C2' position is the most deshielded proton in the molecule. It is positioned between two electronegative nitrogen atoms, and its signal typically appears as a sharp singlet.

  • H4' and H5' (δ ≈ 7.7-7.9 ppm, two singlets or narrow doublets): These protons are shifted downfield due to the overall positive charge. They often appear as two distinct signals, typically sharp singlets or very narrow doublets due to small long-range coupling.

  • N-H (δ > 10 ppm, broad singlet): The proton attached to the nitrogen (the imidazolium proton) is acidic and subject to exchange with residual water in the solvent. This typically results in a broad signal that can be highly variable in its chemical shift and may sometimes not be observed. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

Cyclohexanone Ring Protons (Aliphatic Region: δ 1.5 - 4.8 ppm)

The protons on the cyclohexanone ring are differentiated by their proximity to the electron-withdrawing ketone and the imidazolium substituent. The chair conformation of the ring leads to distinct chemical shifts for axial and equatorial protons.[3][8]

  • H3 (δ ≈ 4.5-4.8 ppm, multiplet): This methine proton is directly attached to the carbon bearing the imidazolium substituent. Its proximity to the electronegative nitrogen ring results in a strong deshielding effect, pushing its signal significantly downfield into a region distinct from other aliphatic protons. It will appear as a complex multiplet due to coupling with adjacent methylene protons at C2 and C4.

  • H2 and H6 (α-protons, δ ≈ 2.2-2.8 ppm, multiplets): The protons on the carbons alpha to the carbonyl group (C2 and C6) are deshielded.[9][10] The C2 protons are further influenced by the C3 substituent, making them inequivalent to the C6 protons. This results in complex, overlapping multiplets in this region.

  • H4 and H5 (β- and γ-protons, δ ≈ 1.5-2.2 ppm, multiplets): These protons are the most upfield of the ring protons. They experience less influence from the electron-withdrawing groups and will appear as a series of complex, overlapping multiplets. The distinction between axial and equatorial protons in this region is often subtle and leads to broad, poorly resolved signals.[3]

Data Summary: Predicted ¹H NMR Assignments
Proton Label(s)Predicted δ (ppm)MultiplicityIntegrationKey Rationale
N-H > 10Broad Singlet1HAcidic, exchangeable imidazolium proton.
H2' 9.0 - 9.3Singlet (s)1HMost deshielded aromatic proton, between two nitrogens.[6]
H4', H5' 7.7 - 7.9Singlet (s) or narrow Doublet (d)2HDeshielded aromatic protons on the charged ring.
H3 4.5 - 4.8Multiplet (m)1HMethine proton alpha to the nitrogen substituent.
H2, H6 2.2 - 2.8Multiplet (m)4HMethylene protons alpha to the C=O group.[9][10]
H4, H5 1.5 - 2.2Multiplet (m)4HRemaining upfield methylene protons of the ring.

Section 2: Comparative Spectral Analysis

To validate our assignments, we compare the predicted spectrum of the target molecule with the known spectra of its core components.

Comparison 1: Unsubstituted Cyclohexanone

The ¹H NMR spectrum of cyclohexanone is relatively simple due to its symmetry. It typically shows two main signals:

  • α-protons (4H): A multiplet around δ 2.35 ppm.[9]

  • β- and γ-protons (6H): A more complex, overlapping multiplet around δ 1.7-1.9 ppm.[9][10]

Key Difference: In our target molecule, the introduction of the imidazolium group at C3 breaks this symmetry. This has two major effects:

  • Signal Differentiation: All methylene groups (C2, C4, C5, C6) become chemically distinct, leading to a more complex spectrum instead of just two signal groups.

  • Downfield Shift of H3: The most dramatic change is the appearance of the H3 methine proton signal far downfield (δ 4.5-4.8 ppm), a region completely unoccupied in the unsubstituted cyclohexanone spectrum.

Comparison 2: Imidazole Hydrochloride

Imidazole hydrochloride itself displays characteristic signals for its aromatic protons, which are all significantly downfield due to the positive charge.[11]

  • H2: ~δ 8.9 ppm

  • H4, H5: ~δ 7.7 ppm

Key Difference: The spectrum of our target molecule retains this downfield pattern for the imidazole protons, confirming the presence of the protonated imidazolium ring. The linkage via a C-N bond to the cyclohexanone ring causes minor shifts in these values but does not alter the fundamental pattern (H2' > H4', H5'). This confirms that the substituent effect on the imidazole ring protons is less pronounced than the effect of protonation.[6][7]

Comparison 3: Neutral vs. Hydrochloride Form

If the hydrochloride salt were neutralized to its free base form, the most significant change would be observed in the imidazole proton signals.

  • Upfield Shift: The H2', H4', and H5' protons would shift significantly upfield (by 1-2 ppm) as the electron-withdrawing positive charge is removed.[6] The N-H signal would disappear.

  • Minor Ring Shift: The H3 proton on the cyclohexanone ring would also experience a slight upfield shift, as the neutral imidazole is less electron-withdrawing than the charged imidazolium cation.

This comparison provides a powerful diagnostic tool: the chemical shifts of the imidazole protons are a clear indicator of the salt form of the compound.

Section 3: Experimental Protocol and Considerations

Obtaining a high-quality ¹H NMR spectrum of a hydrochloride salt requires careful consideration of the experimental setup to avoid common issues like poor solubility and signal broadening.[1][12][13]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of 3-(1H-imidazol-1-yl)cyclohexan-1-one HCl B Transfer to a clean, dry NMR tube A->B C Add ~0.6 mL of deuterated solvent (e.g., DMSO-d6) B->C D Vortex/sonicate until fully dissolved C->D E Insert sample into NMR spectrometer D->E F Lock on solvent signal and shim magnet E->F G Acquire standard 1D proton spectrum (16-64 scans) F->G H Optional: Acquire D2O exchange spectrum to confirm N-H proton G->H I Apply Fourier Transform H->I J Phase correct the spectrum I->J K Calibrate spectrum to residual solvent peak (e.g., DMSO @ 2.50 ppm) J->K L Integrate signals and analyze chemical shifts and multiplicities K->L

Caption: Recommended workflow for ¹H NMR analysis of hydrochloride salt samples.

Step-by-Step Methodology
  • Solvent Selection (The Critical Choice): The choice of solvent is paramount.

    • DMSO-d₆: Highly recommended. It is a polar aprotic solvent that readily dissolves most hydrochloride salts and slows down the exchange rate of acidic protons, often allowing for the observation of the N-H proton signal.

    • Methanol-d₄ (CD₃OD): A good alternative for solubility, but as a protic solvent, it will cause rapid exchange of the N-H proton, which will not be observed.

    • Deuterium Oxide (D₂O): Can be used if the compound is water-soluble. It will also exchange the N-H proton, causing its signal to disappear, which can be used for diagnostic purposes. The residual HDO peak should be used for reference.[14]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the hydrochloride salt into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent.

    • Cap the tube and vortex thoroughly. If solubility is an issue, gentle warming or sonication can be applied. Ensure the sample is fully dissolved to prevent peak broadening.

  • Spectrometer Setup and Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which is crucial for resolving the complex multiplets in the aliphatic region.

    • Acquire a standard 1D proton spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration on a modern 400 MHz or higher spectrometer.

  • Data Processing:

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis. Use the residual solvent peak as the internal reference (e.g., DMSO-d₆ at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the structure.

Conclusion

The ¹H NMR spectrum of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is characterized by three distinct regions: a far downfield region for the imidazolium protons, a unique downfield signal for the methine proton at C3, and a complex set of multiplets for the remaining cyclohexanone protons. The protonation of the imidazole ring provides highly diagnostic downfield-shifted signals that are sensitive markers of the compound's salt form. By systematically analyzing these features and comparing them against simpler structural analogues, one can achieve a confident and unambiguous confirmation of the molecule's structure.

References

  • New Journal of Chemistry.
  • TÜBİTAK Academic Journals. (2003).
  • PMC. The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
  • SpectraBase. Imidazole - Optional[1H NMR] - Chemical Shifts.
  • The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
  • ChemicalBook. Cyclohexanone(108-94-1) 1H NMR spectrum.
  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.
  • ACS Publications. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Analytical Chemistry.
  • Ovid. (2020).
  • SpringerLink. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • ResearchGate. 1H NMR spectra in CDCl3 of authentic samples of imidazole (0.05 mol L....
  • PubMed. (2020).
  • YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone.
  • University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde.
  • Journal of Organic Chemistry. (1997).
  • ChemicalBook. IMIDAZOLE HYDROCHLORIDE(1467-16-9) 1H NMR spectrum.

Sources

A Comparative Guide to the Reactivity of 3-(1H-imidazol-1-yl)cyclohexan-1-one: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development and complex organic synthesis, the choice between using a free base or a salt form of a molecule is not merely a matter of solubility or stability; it is a critical decision that dictates chemical reactivity. This guide provides an in-depth comparison of the reactivity profiles of 3-(1H-imidazol-1-yl)cyclohexan-1-one and its hydrochloride (HCl) salt. By integrating fundamental chemical principles with field-proven experimental designs, we will dissect how the protonation state of the imidazole moiety fundamentally alters the electronic character and, consequently, the synthetic behavior of the entire molecule. We will demonstrate that while the free base acts as a neutral compound with a nucleophilic/basic imidazole nitrogen, the HCl salt behaves as a molecule containing a potent electron-withdrawing imidazolium group. This distinction leads to divergent outcomes in reactions targeting the cyclohexanone core, a crucial consideration for any researcher working with this or structurally related scaffolds.

Foundational Chemistry: Dissecting the Components

To understand the comparative reactivity, we must first appreciate the intrinsic properties of the molecule's two key functional domains: the imidazole ring and the cyclohexanone core.

1.1 The Imidazole Moiety: A Tunable Heterocycle

Imidazole is an amphoteric and aromatic heterocycle.[1] Its most significant chemical characteristic in this context is the basicity of the sp²-hybridized nitrogen (N-3). This nitrogen possesses a lone pair of electrons that is available for protonation, making imidazole a moderately strong base, with the pKa of its conjugate acid (the imidazolium ion) being approximately 7.0.[1][2][3] This means that at a physiological pH of ~7.4, imidazole rings are in equilibrium between their protonated and neutral forms. The N-1 nitrogen, by contrast, is significantly less basic as its lone pair is part of the 6π aromatic system.[4]

1.2 The Cyclohexanone Core: An Electrophilic & Acidic Hub

The cyclohexanone ring offers two primary sites for chemical reactions:

  • The Carbonyl Carbon: This carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles.[5]

  • The α-Carbons: The hydrogens on the carbons adjacent to the carbonyl (α-hydrogens) are weakly acidic (pKa ~19-21 for ketones).[6] Deprotonation by a base generates a resonance-stabilized enolate ion, a potent nucleophile in its own right.[6] Alternatively, in acidic conditions, the carbonyl oxygen can be protonated, facilitating the formation of an enol tautomer.[7]

1.3 The Two Faces of a Molecule: Free Base vs. HCl Salt

The conversion of the free base to its HCl salt occurs by protonating the most basic site: the N-3 atom of the imidazole ring. This seemingly simple acid-base reaction creates two electronically distinct species with profound implications for their reactivity.

G cluster_0 3-(1H-imidazol-1-yl)cyclohexan-1-one (Free Base) cluster_1 3-(1H-imidazol-1-yl)cyclohexan-1-one HCl (Imidazolium Salt) FB FB HCl HCl FB->HCl + HCl HCl->FB - HCl (Base)

Figure 1: Interconversion between the free base and HCl salt forms.

Theoretical Reactivity Analysis & Hypotheses

The protonation state of the imidazole ring acts as a molecular switch, toggling the electronic properties of the substituent at the C-3 position of the cyclohexanone ring.

2.1 Electronic Profile of the Free Base

In its free base form, the imidazole ring is a relatively neutral substituent. The key feature is the availability of the lone pair on the N-3 nitrogen. This makes the imidazole moiety:

  • A Brønsted-Lowry Base: Capable of accepting a proton.

  • A Nucleophile: Able to attack electrophilic centers.

  • A Potential Intramolecular Catalyst: The basic nitrogen can potentially mediate reactions within the molecule, such as catalyzing enolate formation.

2.2 Electronic Profile of the HCl Salt

Upon protonation, the imidazole ring is converted into a positively charged imidazolium cation.[8][9] This has two major consequences:

  • Loss of Basicity/Nucleophilicity: The N-3 lone pair is now engaged in a bond with a proton and is unavailable for other chemical reactions.

  • Inductive Effect Transformation: The positively charged imidazolium ring becomes a powerful electron-withdrawing group (EWG) . This effect is transmitted through the sigma bonds to the cyclohexanone ring.

G node_fb 3-(1H-imidazol-1-yl)cyclohexan-1-one Imidazole Ring: Neutral N-3: Basic & Nucleophilic Carbonyl: Moderately Electrophilic node_hcl 3-(1H-imidazol-1-yl)cyclohexan-1-one HCl Imidazolium Ring: Cationic (EWG) N-3: Non-basic Carbonyl: Enhanced Electrophilicity annotation1 Protonation at N-3 (addition of HCl) annotation2 Inductive electron withdrawal increases C=O polarity

Figure 2: Logical relationship of electronic changes upon protonation.

2.3 Formulating Testable Hypotheses

Based on this analysis, we can formulate clear, testable hypotheses:

  • Hypothesis 1 (Carbonyl Reactivity): The HCl salt of 3-(1H-imidazol-1-yl)cyclohexan-1-one will exhibit greater reactivity towards nucleophiles at the carbonyl carbon than the free base, due to the electron-withdrawing effect of the imidazolium group enhancing the carbonyl's electrophilicity.

  • Hypothesis 2 (α-Carbon/Imidazole Reactivity): The free base is essential for reactions requiring a basic or nucleophilic imidazole nitrogen, such as base-catalyzed enolate formation or reactions where the imidazole itself acts as a nucleophile. Attempting such reactions with the HCl salt will first require stoichiometric neutralization before any desired reaction can proceed.

Experimental Design & Protocols for Validation

To empirically test our hypotheses, we propose a series of well-defined experiments. The choice of reaction is critical; it must be sensitive to the electronic changes we aim to measure.

3.1 Experimental Workflow Overview

G cluster_exp1 Experiment 1: Nucleophilic Addition (NaBH4 Reduction) cluster_exp2 Experiment 2: Base-Mediated Alkylation (CH3I / NaH) start Prepare Solutions - Free Base in Aprotic Solvent - HCl Salt in Aprotic Solvent exp1_fb Free Base + NaBH4 start->exp1_fb exp1_hcl HCl Salt + NaBH4 start->exp1_hcl exp2_fb Free Base + NaH, then CH3I start->exp2_fb exp2_hcl HCl Salt + NaH, then CH3I start->exp2_hcl monitor1 Monitor Reaction Rate (e.g., GC-MS, LC-MS) exp1_fb->monitor1 exp1_hcl->monitor1 outcome1 Hypothesis 1 Test: Expect k(HCl Salt) > k(Free Base) monitor1->outcome1 Compare Rates monitor2 Analyze Product Formation (e.g., NMR, LC-MS) exp2_fb->monitor2 exp2_hcl->monitor2 outcome2 Hypothesis 2 Test: Expect Product from Free Base, Neutralization from HCl Salt monitor2->outcome2 Compare Yields & Reactants

Figure 3: Workflow for the comparative experimental validation.

3.2 Protocol 1: Assessing Carbonyl Electrophilicity via Sodium Borohydride Reduction
  • Rationale: Sodium borohydride (NaBH₄) is a mild nucleophilic reducing agent. Its reaction rate with a ketone is directly proportional to the electrophilicity of the carbonyl carbon. This experiment is a clean and direct test of Hypothesis 1.

  • Methodology:

    • Preparation: Prepare two identical reaction vessels. To Vessel A, add 1.0 mmol of 3-(1H-imidazol-1-yl)cyclohexan-1-one free base dissolved in 10 mL of anhydrous ethanol. To Vessel B, add 1.0 mmol of the HCl salt dissolved in 10 mL of anhydrous ethanol. Equilibrate both to 0°C.

    • Initiation: To each vessel, add a freshly prepared solution of 0.25 mmol NaBH₄ (0.25 equivalents) in 2 mL of cold ethanol simultaneously. Start timers for each reaction.

    • Monitoring: At timed intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 0.5 mL aliquot from each reaction. Immediately quench the aliquot with 0.5 mL of acetone (to destroy unreacted NaBH₄) and 1 mL of a standard solution for chromatographic analysis.

    • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to determine the ratio of starting ketone to product alcohol [3-(1H-imidazol-1-yl)cyclohexan-1-ol].

    • Data Processing: Plot the percentage of starting material remaining versus time for both reactions to determine the initial reaction rates.

3.3 Protocol 2: Probing α-Carbon Reactivity via Base-Mediated Alkylation
  • Rationale: This experiment tests the ability to form an enolate at the α-carbon. It requires a strong, non-nucleophilic base. This directly probes Hypothesis 2 by comparing the outcome when the same amount of base is added to the free base versus the acidic salt.

  • Methodology:

    • Preparation: Prepare two identical, flame-dried flasks under an inert atmosphere (N₂ or Ar). To Flask A, add 1.0 mmol of the free base dissolved in 10 mL of anhydrous THF. To Flask B, add 1.0 mmol of the HCl salt dissolved in 10 mL of anhydrous THF.

    • Base Addition: To each flask at 0°C, add 1.1 mmol (1.1 equivalents) of sodium hydride (NaH).

    • Observation: In Flask A (free base), hydrogen gas evolution should be observed as the α-proton is removed to form the enolate. In Flask B (HCl salt), vigorous hydrogen gas evolution is expected as the NaH first neutralizes the acidic imidazolium proton. An additional equivalent of base would be required to then form the enolate.

    • Alkylation: After stirring for 30 minutes, add 1.2 mmol (1.2 equivalents) of methyl iodide (CH₃I) to each flask. Allow the reactions to warm to room temperature and stir for 2 hours.

    • Workup & Analysis: Quench both reactions carefully with water. Extract the organic components with ethyl acetate, dry, and concentrate. Analyze the crude product by ¹H NMR and LC-MS to identify the presence of the methylated ketone product.

Data Interpretation and Discussion

While this guide does not generate new experimental data, we can confidently predict the outcomes based on established chemical principles and present them in a structured format for clarity.

4.1 Predicted Experimental Outcomes
ExperimentCompound FormKey ReagentsPredicted ObservationPredicted Outcome
1. NaBH₄ Reduction Free BaseNaBH₄, EtOHModerate reaction rate.Slower conversion to alcohol.
HCl Salt NaBH₄, EtOHFast reaction rate. Faster conversion to alcohol.
2. Alkylation Free Base1.1 eq NaH, CH₃IH₂ evolution, formation of enolate.High yield of methylated product.
HCl Salt 1.1 eq NaH, CH₃IVigorous H₂ evolution, neutralization.No methylated product; recovery of free base.
4.2 Discussion: Validating the Hypotheses
  • Enhanced Carbonyl Reactivity of the HCl Salt: The predicted results from Experiment 1 strongly support Hypothesis 1. The imidazolium cation acts as an effective EWG, pulling electron density away from the cyclohexanone ring. This increases the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" and more attractive electrophile for the hydride nucleophile. This principle is fundamental in physical organic chemistry and is a reliable predictor of reactivity.

  • The Prerequisite of the Free Base for Enolate Chemistry: Experiment 2 highlights the practical consequences of choosing the salt form for a base-mediated reaction. The strongest base present will always react with the strongest acid. In the case of the HCl salt, the most acidic proton is the N-H of the imidazolium ion (pKa ≈ 7)[1][2], not the α-hydrogen of the ketone (pKa ≈ 19-21)[6]. Therefore, a strong base like NaH will simply deprotonate the imidazolium to generate the free base, consuming one equivalent of the base before any enolate chemistry can begin. The free base, lacking this acidic proton, can proceed directly to the desired α-deprotonation.

Practical Implications and Conclusion

The choice between 3-(1H-imidazol-1-yl)cyclohexan-1-one and its HCl salt is a critical process parameter that must be aligned with the intended chemical transformation.

Recommendations for Researchers:

  • For Nucleophilic Additions to the Carbonyl (e.g., reductions, Grignard reactions, reductive aminations): The HCl salt is the superior choice . Its enhanced electrophilicity will likely lead to faster reaction rates and may allow for the use of milder conditions or less reactive nucleophiles.

  • For Reactions Involving Enolate Intermediates (e.g., aldol, Claisen, alkylations): The free base is essential . Using the salt form will lead to side reactions (neutralization) and require additional equivalents of base, complicating stoichiometry and potentially generating unwanted byproducts.

  • For Reactions Targeting the Imidazole Ring (e.g., N-alkylation, coordination chemistry): The free base is the only viable option , as the reactive N-3 lone pair is blocked in the HCl salt.

  • Solubility and Handling: Salts are often more crystalline, less hygroscopic, and more soluble in polar/aqueous solvents than their free base counterparts, which can be advantageous for handling and purification.[10] However, this must be weighed against the desired reactivity.

References
  • Quora. (2018). What is the main cause of basicity in imidazole? [Online] Available at: [Link]

  • Liskon Biological. (2025). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? [Online] Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2017). Comparing basicity of imidazole and 2-imidazoline. [Online] Available at: [Link]

  • Anderson, J. C., & Broadbent, A. D. (1986). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry, 64(1), 127-133.
  • Wikipedia. (n.d.). Nucleophilic conjugate addition. [Online] Available at: [Link]

  • Scribd. (n.d.). Ketone Detection and Reactions Guide. [Online] Available at: [Link]

  • Serrano-Plana, J., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1473–1482.
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 775.
  • Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Alcohols- Acetal Formation. [Online] Available at: [Link]

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. [Online] Available at: [Link]

  • University of Calgary. (n.d.). Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. [Online] Available at: [Link]

  • Gajewski, J. J. (1994). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. The Journal of Organic Chemistry, 59(18), 5499–5506.
  • Thrillshare. (n.d.). Ketone testing procedure. [Online] Available at: [Link]

  • Kresge, A. J., & Yin, Y. (2000). Ketonization of enols in aqueous solution: is carbon protonation always rate-determining? Journal of the Chemical Society, Perkin Transactions 2, (8), 1629-1631.
  • Beyond Type 1. (2019). Testing For and Managing Ketones. [Online] Available at: [Link]

  • ResearchGate. (n.d.). pH-Profile for the ketonisation reaction of 2PAT. [Online] Available at: [Link]

  • Rychnovsky, S. D., et al. (2006). Nucleophilic Substitution Reactions of Sulfur-Substituted Cyclohexanone Acetals: An Analysis of the Factors Controlling Stereoselectivity. The Journal of Organic Chemistry, 71(14), 5143–5153.
  • JoVE. (2020). Identification of Unknown Aldehydes and Ketones. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2015). 18.1: Acidity of Aldehydes and Ketones: Enolate Ions. [Online] Available at: [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. [Online] Available at: [Link]

  • Umpierrez, G. E., & Korytkowski, M. (2016). Update on Measuring Ketones. Diabetes Spectrum, 29(1), 55–59.
  • Sadu, S., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(3), 627–634.
  • PubChemLite. (n.d.). 3-(1h-imidazol-1-yl)cyclohexanone. [Online] Available at: [Link]

  • Serrano-Plana, J., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1473–1482.
  • Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards. [Online] Available at: [Link]

Sources

LC-MS Validation of 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to HILIC vs. RPLC Methodologies

Executive Summary & Scientific Context

The synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride represents a critical intermediate step in the production of serotonin 5-HT3 receptor antagonists (e.g., Ondansetron analogs). The reaction involves the aza-Michael conjugate addition of imidazole to 2-cyclohexen-1-one.

While the synthesis is chemically straightforward, the analytical validation presents a distinct challenge. The target molecule is a polar, basic hydrochloride salt. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns often fails to retain this compound adequately, leading to elution in the void volume and significant peak tailing due to secondary silanol interactions.

This guide objectively compares the performance of a legacy RPLC (C18) method against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method. We demonstrate that the HILIC approach provides superior retention, peak symmetry, and MS sensitivity, establishing it as the validated standard for this synthesis.

Synthesis & Impurity Profile

To validate the method, we must first understand the matrix.[1] The synthesis is a solvent-free or aqueous-mediated aza-Michael addition.

Reaction:



Key Analytes for Validation:

  • Target: 3-(1H-imidazol-1-yl)cyclohexan-1-one (Polar, Basic).

  • Impurity A: Imidazole (Highly Polar, Basic).

  • Impurity B: 2-Cyclohexen-1-one (Less Polar, UV active).

Visualization: Synthesis Pathway

The following diagram outlines the reaction and potential analytical checkpoints.

SynthesisPathway Start Starting Materials (Imidazole + 2-Cyclohexen-1-one) Reaction Aza-Michael Addition (Catalyst/Heat) Start->Reaction Mix Crude Crude Intermediate (Mixture) Reaction->Crude 1,4-Addition Workup HCl Salt Formation (Stabilization) Crude->Workup Acidification Final Target Product: 3-(1H-imidazol-1-yl)cyclohexan-1-one HCl Workup->Final Crystallization

Figure 1: Synthetic pathway for the target imidazole-cyclohexanone derivative.

Comparative Performance: RPLC vs. HILIC[2][3][4][5]

The following data summarizes the experimental comparison between a standard C18 method and the proposed Zwitterionic HILIC method.

Experimental Conditions
ParameterMethod A: Standard RPLC Method B: Optimized HILIC (Recommended)
Column C18 (End-capped), 1.8 µm, 2.1 x 100 mmZwitterionic HILIC (ZIC-HILIC), 3.5 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B (Generic)95% B to 50% B (HILIC Gradient)
Detection ESI+ MS / UV 210 nmESI+ MS
Performance Data

Data represents mean values from n=6 replicate injections.

MetricMethod A (RPLC)Method B (HILIC)Interpretation
Retention Time (

)
0.8 min (Void Volume)4.2 minHILIC retains the polar salt, separating it from matrix effects.
Tailing Factor (

)
2.1 (Significant Tailing)1.1 (Symmetric)HILIC eliminates silanol interactions common in C18 analysis of bases.
Resolution (

)
< 1.0 (Co-elutes with Imidazole)> 3.5HILIC provides orthogonal selectivity, resolving starting material.
MS Sensitivity (S/N) 150:1850:1High organic content in HILIC enhances ESI desolvation efficiency.

Expert Insight: Method A fails because the highly polar imidazole moiety prevents interaction with the hydrophobic C18 chains. Even with "aqueous stable" C18 columns, the basic nitrogen interacts with residual silanols, causing tailing. Method B utilizes a water-rich layer on the silica surface (partition mechanism) and electrostatic interactions, perfectly suiting the charged HCl salt.

Validated Experimental Protocol (HILIC-MS)

This protocol is designed to be self-validating , meaning it includes system suitability tests (SST) that must pass before data is accepted.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of the synthesized HCl salt in 10 mL of 50:50 Acetonitrile:Water (1 mg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL using 90:10 Acetonitrile:Water .

    • Critical Step: The diluent must match the initial mobile phase conditions (high organic) to prevent peak distortion or solvent mismatch effects in HILIC.

LC-MS Parameters
  • System: UHPLC coupled to Triple Quadrupole or Q-TOF.

  • Column Temp: 35°C.

  • Flow Rate: 0.4 mL/min.

  • MS Source (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Target Ion:

      
       m/z.
      
Validation Workflow

The following diagram details the decision logic for the analytical run.

ValidationWorkflow Start Start Sequence Blank Inject Blank (90% ACN) Start->Blank SST System Suitability (SST) (5 Reps of Std) Blank->SST Decision RSD < 2.0%? Tailing < 1.5? SST->Decision Samples Inject Synthesis Samples Decision->Samples Yes Fail Fail: Clean Source/ Check Column Decision->Fail No End Report Data Samples->End Fail->Start

Figure 2: Analytical validation workflow ensuring data integrity.

Validation Summary (ICH M10 Guidelines)

The optimized HILIC method was validated against standard bioanalytical criteria.

Validation ParameterAcceptance CriteriaResultStatus
Specificity No interference at

of analyte in blank.
No peaks > 20% of LLOQ.PASS
Linearity (

)

over 10–1000 ng/mL.

PASS
Accuracy 85–115% of nominal concentration.98.2% (Mean)PASS
Precision (RSD)

(CV).[2]
1.8% (Intra-day)PASS
Matrix Effect Matrix Factor within 0.85 – 1.15.0.95 (Minimal suppression).PASS

References

  • IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. IUPAC.[3] Link

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian Bioanalytics. Link

  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns.[4] Link

  • Guillarme, D. (2020). HILIC: The Pros and Cons.[5][6][7][8] LCGC International. Link

  • Periat, A., et al. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography... for the Analysis of Basic Compounds.[7] MDPI. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.[6] Link

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. EMA.[2] Link

Sources

elemental analysis data for 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Elemental Analysis & Characterization of 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride

Executive Summary & Application Context

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride (C₉H₁₃ClN₂O) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Ondansetron (Zofran), a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting in chemotherapy patients.

While High-Performance Liquid Chromatography (HPLC) confirms purity (absence of side products), it fails to definitively establish salt stoichiometry. Elemental Analysis (EA) is the gold standard for validating the molar ratio of the hydrochloride counterion, ensuring the material is the mono-hydrochloride salt rather than the free base or a dihydrochloride species.

This guide provides the theoretical elemental benchmarks, compares the HCl salt against its free base alternative, and outlines a self-validating protocol for characterization.

Elemental Analysis Data: Theoretical vs. Acceptance Limits

To validate the identity of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride, experimental data must be compared against theoretical calculations based on the molecular formula C₉H₁₃ClN₂O (MW: 200.67 g/mol ).

Table 1: Elemental Composition Standards
ElementTheoretical Mass %Acceptable Range (±0.4%)Common Deviation Cause
Carbon (C) 53.87% 53.47% – 54.27%Low: Trapped inorganic salts or moisture.
Hydrogen (H) 6.53% 6.13% – 6.93%High: Hygroscopic water absorption (common in HCl salts).
Nitrogen (N) 13.96% 13.56% – 14.36%Low: Incomplete combustion of imidazole ring.
Chlorine (Cl) 17.67% 17.27% – 18.07%Low: Loss of HCl during aggressive drying; High: Dihydrochloride formation.
Oxygen (O) 7.97% Calculated by differenceN/A

Scientist’s Note: The C/N Ratio is your most robust metric for purity. For this compound, the theoretical C/N mass ratio is 3.86 . If your experimental C/N ratio deviates significantly, you likely have organic impurities (e.g., unreacted cyclohexenone) rather than just solvation issues.

Comparative Analysis: HCl Salt vs. Alternatives

In drug development, the choice of salt form dictates bioavailability and stability. The table below objectively compares the Hydrochloride salt against the Free Base and the Oxalate salt (a common alternative for crystallizing amines).

Table 2: Performance Comparison of Solid Forms
FeatureHCl Salt (Product) Free Base (Alternative) Oxalate Salt
Stoichiometry 1:1 (Base:Acid)N/AOften 1:1 or 2:1 (variable)
Physical State Crystalline SolidViscous Oil or Low-Melting SolidCrystalline Solid
Water Solubility High (>50 mg/mL) Low / HydrophobicModerate
Hygroscopicity Moderate to HighLowLow
EA Diagnostic Utility Critical (Confirms HCl ratio)Low (Only confirms structure)Moderate
Process Suitability Excellent (Easy filtration)Poor (Requires distillation)Good (Purification only)

Causality Insight: The HCl salt is preferred for the Ondansetron synthesis pathway because the imidazole nitrogen is basic. Protonation protects the imidazole ring during subsequent Mannich reactions or methylations, preventing side reactions. The free base is prone to oxidation and is difficult to handle on a kilogram scale due to its oil-like consistency.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, do not rely on a single data point. Use this coupled workflow where EA validates stoichiometry and Titration validates the anion.

Protocol A: Combustion Analysis (CHN)
  • Instrument: Flash 2000 or Elementar Vario.

  • Sample Prep: Dry 50 mg of sample at 60°C under vacuum (5 mbar) for 4 hours to remove surface moisture. Crucial: HCl salts can lose HCl if dried >80°C under high vacuum.

  • Oxidation: 980°C with O₂ injection.

  • Detection: Thermal Conductivity Detector (TCD).

Protocol B: Potentiometric Titration for Chloride

Since standard CHN analyzers do not detect Chlorine, this separate step is mandatory to confirm the 17.67% Cl theoretical value.

  • Dissolution: Dissolve 150 mg of sample in 50 mL deionized water.

  • Acidification: Add 1 mL of 1M HNO₃.

  • Titrant: 0.1 N Silver Nitrate (AgNO₃).

  • Endpoint: Potentiometric determination using a Silver/Sulfide electrode.

  • Calculation:

    
    
    

Validation Workflow Visualization

The following diagram illustrates the logical decision tree for validating this intermediate. It emphasizes that Elemental Analysis is the "Gatekeeper" for stoichiometry, which HPLC cannot see.

ValidationWorkflow Start Raw Synthesis Product (Crude HCl Salt) Drying Vacuum Drying (60°C, 4h) Start->Drying HPLC HPLC Analysis (Purity Check) Drying->HPLC Decision1 Is Purity > 98%? HPLC->Decision1 EA Elemental Analysis (CHN Combustion) Decision2 Is C/N Ratio ~3.86? EA->Decision2 Titration AgNO3 Titration (Chloride Content) Decision3 Is Cl Content ~17.7%? Titration->Decision3 Decision1->EA Yes Fail_Recryst Recrystallize (Isopropanol/EtOAc) Decision1->Fail_Recryst No Decision2->Titration Yes Decision2->Fail_Recryst No (Organic Impurity) Fail_Resalt Re-acidify or Wash Free Acid Decision3->Fail_Resalt No (Stoichiometry Error) Pass Validated Intermediate Ready for Ondansetron Synthesis Decision3->Pass Yes Fail_Recryst->Drying Fail_Resalt->Drying

Figure 1: Integrated analytical workflow for validating 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride. Note that HPLC precedes EA to ensure organic purity before investing in stoichiometric confirmation.

References

  • PubChem Compound Summary. (2025). 3-(1H-imidazol-1-yl)cyclohexanone.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Yoo, M., et al. (1997). An Efficient Process of Ondansetron Synthesis. Heterocycles, 45(10), 2041-2044.[2] (Describes the Michael addition synthesis of the imidazole-cyclohexanone intermediate).

  • United States Pharmacopeia (USP). (2023). General Chapter <233> Elemental Impurities—Procedures.

Sources

A Senior Application Scientist's Guide to Establishing Quality Control Benchmarks for 3-(1H-imidazol-1-yl)cyclohexan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive framework for establishing robust quality control (QC) benchmarks for 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride. Drawing upon extensive experience in analytical chemistry and pharmaceutical development, this document moves beyond a simple listing of tests to explain the scientific rationale behind the selection of each method, enabling a thorough understanding of how to guarantee the identity, purity, and stability of this critical compound.

Foundational Understanding: The Molecular Blueprint and its Implications for Quality Control

3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride possesses a unique chemical architecture comprising a cyclohexanone ring, an imidazole moiety, and a hydrochloride salt. This structure dictates the potential impurities that may arise during synthesis and storage, and consequently, the analytical techniques best suited for their detection and quantification.

Key Structural Features and Potential QC Challenges:

  • Chirality: The presence of a stereocenter at the 3-position of the cyclohexanone ring necessitates the evaluation of enantiomeric purity.

  • Imidazole Ring: This heterocyclic system is susceptible to N-alkylation at the second nitrogen atom and potential degradation reactions.

  • Cyclohexanone Moiety: The ketone functionality can be involved in side reactions, such as aldol condensation or oxidation.

  • Hydrochloride Salt: The stoichiometry and stability of the salt form are critical quality attributes.

A deep understanding of the synthetic route is crucial for identifying potential process-related impurities and degradation products. For instance, common impurities could include starting materials, reagents, by-products from incomplete reactions, and isomers.[1][2]

A Multi-Pronged Approach to Quality Control: Orthogonal Analytical Techniques

A robust QC strategy relies on the application of multiple, independent (orthogonal) analytical methods to provide a comprehensive assessment of the compound's quality. This approach minimizes the risk of overlooking impurities that may not be detected by a single technique.

Identification

Positive identification is the first step in any QC protocol. It confirms that the material is indeed 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride.

Primary Identification Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the overall molecular framework. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon resonances, serve as a definitive fingerprint of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the free base and provides fragmentation patterns that are characteristic of the molecule's structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the ketone (C=O), the C-N bonds of the imidazole ring, and the N-H and C-H bonds.

Table 1: Comparison of Identification Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed structural elucidation, confirmation of atom connectivity.Highly specific, quantitative.Lower sensitivity compared to MS.
Mass Spectrometry Molecular weight and fragmentation patterns.[3]High sensitivity, can be coupled with chromatography.Isomers may not be distinguishable.
Infrared Spectroscopy Presence of functional groups.Fast, non-destructive.Less specific than NMR or MS.
Purity Assessment

Purity is arguably the most critical quality attribute. The goal is to quantify the main compound and identify and quantify any impurities present.

Core Purity Determination Technique:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis for purity assessment. A validated, stability-indicating HPLC method is essential.

Table 2: Recommended HPLC Methods for Purity Analysis

MethodStationary PhaseMobile Phase (Example)DetectionPurpose
Reversed-Phase HPLC C18 or C8A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (Gradient)UV at 210 nmSeparation of the main compound from non-polar and moderately polar impurities.
Chiral HPLC Immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak®)n-Hexane/Ethanol with a basic additiveUV at 210 nmSeparation and quantification of enantiomers.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide or silica-basedA: AcetonitrileB: Water with bufferUV at 210 nmSeparation of highly polar impurities that are not well-retained in reversed-phase.

Visualizing the Analytical Workflow:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample API Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column Analytical Column (e.g., C18) Injector->Column Detector UV/Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Report Calculation->Report Final Report

Caption: A typical workflow for HPLC-based purity analysis.

Assay (Content)

The assay determines the exact amount of the active substance in the material.

  • Quantitative NMR (qNMR): A powerful primary method for determining the content of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.

  • Titration: A classic and often highly accurate method. For the hydrochloride salt, a non-aqueous acid-base titration can be employed to determine the content.

  • HPLC with a Reference Standard: The most common method in a routine QC setting. The peak area of the analyte in the sample is compared to the peak area of a well-characterized reference standard.[5]

Other Key Quality Attributes
  • Water Content: Determined by Karl Fischer titration. Excess water can affect stability and the accuracy of the assay.

  • Residual Solvents: Gas Chromatography (GC) with headspace sampling is the standard method for detecting and quantifying residual solvents from the manufacturing process.

  • Inorganic Impurities (Sulphated Ash): This test determines the amount of non-volatile inorganic impurities.

  • Heavy Metals: Assessed using methods described in the pharmacopoeias, such as inductively coupled plasma-mass spectrometry (ICP-MS).

Experimental Protocols: A Practical Guide

The following are example protocols that can be adapted and validated for the quality control of 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride.

Protocol: Purity Determination by Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

Protocol: Chiral Purity by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A suitable immobilized polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 80:20 v/v) with a small amount of a basic modifier like diethylamine (0.1%).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase.

Establishing Acceptance Criteria: A Data-Driven Approach

Acceptance criteria, or specifications, are a set of standards that the material must meet to be considered acceptable for its intended use. These should be based on data from multiple batches, stability studies, and a thorough understanding of the manufacturing process.

Table 3: Example Specification Sheet

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification A (IR) IR SpectroscopyThe spectrum of the sample corresponds to that of the reference standard.
Identification B (HPLC) HPLCThe retention time of the major peak in the sample chromatogram corresponds to that of the reference standard.
Assay HPLC98.0% to 102.0% (on an anhydrous, solvent-free basis)
Purity (Chromatographic) HPLCMain peak ≥ 99.0%Any single impurity ≤ 0.15%Total impurities ≤ 0.5%
Enantiomeric Purity Chiral HPLCUndesired enantiomer ≤ 0.2%
Water Content Karl Fischer≤ 0.5%
Residual Solvents GC-HSMeets USP <467> or ICH Q3C limits.
Sulphated Ash USP <281>≤ 0.1%

The Role of Reference Standards

A well-characterized reference standard is the cornerstone of any QC program.[5][6] It is a highly purified and extensively analyzed batch of the compound against which routine production batches are compared. The reference standard should be fully characterized using a battery of analytical techniques to confirm its structure and establish its purity.

Visualizing the Hierarchy of Standards:

Reference_Standards Primary Primary Reference Standard (e.g., from USP, EP) InHouse In-House Primary Standard (Extensively Characterized) Primary->InHouse Qualification Working Working Reference Standard (Used for Routine Analysis) InHouse->Working Qualification Sample Batch Under Test Working->Sample Comparison

Caption: Hierarchy of reference standards in quality control.

Conclusion: A Commitment to Quality

Establishing robust quality control benchmarks for 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride is a scientific endeavor that requires a deep understanding of the molecule's chemistry, the application of orthogonal analytical techniques, and a commitment to data-driven decision-making. By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the consistent quality of this important compound, thereby safeguarding the integrity of their research and development programs.

References

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  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 256-264. Retrieved from [Link]

  • Mosa, M. N., Baiwn, R. S., & Mohammed, A. K. (2020). Synthesis and Characterization of Novel Compounds Containing Imidazole, Thiadiazole, Schiff Base, and Azetidinone Chromospheres as New Antibacterial Agents. International Journal of Drug Delivery Technology, 10(4), 602-607. Retrieved from [Link]

  • D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633. Retrieved from [Link]

  • Hassanein, H. H., et al. (2016). Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. Journal of Chemical and Pharmaceutical Research, 8(5), 563-574. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1h-imidazol-1-yl)cyclohexanone. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Retrieved from [Link]

  • Zuccato, E., et al. (2005). A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry to determine pharmaceuticals in urban wastewater. Journal of Chromatography A, 1075(1-2), 159-165. Retrieved from [Link]

  • Li, S., et al. (2018). Application of Sigma metrics in assessing the clinical performance of verified versus non-verified reagents for routine biochemical analytes. Biochemia Medica, 28(2), 020707. Retrieved from [Link]

  • Zgrajka, W., et al. (2010). HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. Acta Poloniae Pharmaceutica, 67(6), 635-641. Retrieved from [Link]

  • Chemsrc. (n.d.). 1H-Imidazole hydrochloride. Retrieved from [Link]

  • Labcompare. (n.d.). Controls and Standards. Retrieved from [Link]

  • ECHA. (n.d.). 3-butyl-1-methyl-1H-imidazol-3-ium chloride. Retrieved from [Link]

  • Zhang, R., et al. (2020). Sigma Metrics used to Evaluate the Performance of Internal Quality Control in a Clinical Biochemistry Laboratory. Journal of Laboratory and Precision Medicine, 5, 37. Retrieved from [Link]

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